molecular formula C7H12N2OS B13287571 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Cat. No.: B13287571
M. Wt: 172.25 g/mol
InChI Key: MAIPOWKYXJDUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 2-aminothiazole moiety, which is a privileged scaffold in pharmaceutical development due to its wide range of pharmacological activities . The 2-aminothiazole core is a fundamental component in several clinically approved drugs and investigational compounds, underscoring its significant research value . This scaffold is recognized for its potent and selective nanomolar inhibitory activity against a diverse panel of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Literature indicates that structural modifications to the 2-amine group of the thiazole ring, such as the incorporation of alkylamino side chains, are a common and fruitful strategy for developing novel bioactive molecules with improved efficacy . Beyond oncology, thiazole derivatives are extensively investigated for their potential to combat multidrug-resistant pathogens, demonstrating promising antibacterial and antifungal activities . Researchers utilize this compound and its analogs as a key intermediate or precursor for synthesizing more complex molecules targeting various enzymes and receptors . This product is intended for research and development use only, strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-6(4-10)9-3-7-2-8-5-11-7/h2,5-6,9-10H,3-4H2,1H3

InChI Key

MAIPOWKYXJDUHH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CN=CS1

Origin of Product

United States

Foundational & Exploratory

2-((Thiazol-5-ylmethyl)amino)propan-1-ol basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Introduction

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a heterocyclic compound featuring a thiazole ring linked to an amino alcohol side chain. Molecules incorporating the thiazole scaffold are of significant interest in medicinal chemistry and drug development, as this moiety is a key component in numerous biologically active agents, including the vitamin thiamine (B1).[1][2] The basicity of such molecules is a critical physicochemical parameter that governs their behavior in biological systems. It profoundly influences aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic (ADME/PK) profile of a potential drug candidate.[3][4]

This guide provides a comprehensive analysis of the basic properties of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol. We will dissect the structural features contributing to its basicity, predict the sites of protonation, and provide detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constants (pKa). The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to understand and manipulate this compound's properties for therapeutic applications.

Structural Analysis of Basic Centers

The structure of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol contains two distinct nitrogen atoms that can act as Brønsted-Lowry bases by accepting a proton (H⁺). The relative basicity of these sites dictates the molecule's overall properties and its predominant ionic form at a given pH.

  • The Secondary Aliphatic Amine: This nitrogen is located in the flexible propan-1-ol side chain. Its lone pair of electrons resides in an sp³ hybridized orbital, making it readily available for protonation. Aliphatic amines are characteristically strong bases.

  • The Thiazole Ring Nitrogen: This nitrogen is part of the five-membered aromatic thiazole ring. Its lone pair occupies an sp² hybridized orbital. While available for protonation, its basicity is significantly attenuated compared to the aliphatic amine.[5] The aromatic nature of the thiazole ring and the presence of the electronegative sulfur atom reduce the electron density on the nitrogen, making it a much weaker base.[1][6]

The fundamental difference in the electronic environment of these two nitrogen atoms leads to a significant disparity in their basicity.

Protonation Equilibrium

The protonation of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a pH-dependent equilibrium. Given the much greater inherent basicity of the aliphatic secondary amine, it will be the primary site of protonation under most physiological and laboratory conditions. The thiazole nitrogen will only become protonated in strongly acidic environments.

Caption: Predicted protonation equilibrium for the target molecule.

Quantitative Assessment of Basicity: pKa Values

The acid dissociation constant (pKa) of the conjugate acid is the quantitative measure of a functional group's basicity. A higher pKa value corresponds to a stronger base. While experimental determination is the gold standard, computational prediction methods are invaluable in modern drug discovery for early-stage characterization.[3][7]

Functional GroupPredicted pKa (Conjugate Acid)Rationale
Secondary Aliphatic Amine ~9.5 - 10.5Typical range for protonated secondary amines. The adjacent hydroxyl group has a minor electron-withdrawing inductive effect, slightly reducing basicity.[8]
Thiazole Nitrogen ~2.5 - 3.0Consistent with the known pKa of the thiazolium ion (~2.5).[1][5][6] The sp² hybridization and aromatic ring context significantly reduce basicity.

As the data indicates, there is a difference of approximately 7 pKa units between the two basic centers. This confirms that for any pH above ~4, the aliphatic amine will be significantly protonated while the thiazole nitrogen remains neutral. At physiological pH (7.4), the molecule will exist almost exclusively as the cation protonated at the secondary amine.

Experimental Protocols for pKa Determination

To ensure scientific rigor, predicted pKa values must be confirmed experimentally. Potentiometric titration is the most direct and accurate method for this purpose.

Protocol 1: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a strong acid titrant is added. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).

I. Materials and Equipment:

  • 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, boiled to remove dissolved CO₂

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 mL or 25 mL)

  • Volumetric flasks and pipettes

II. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the compound and dissolve it in a 50 mL beaker containing 40 mL of deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

  • Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Allow the pH reading to stabilize and record this initial value.

  • Titration: Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH to stabilize completely before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the region of most rapid pH change). The increments should be smaller near the equivalence point to define the curve accurately.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2). Read this pH value directly from the titration curve.[8][9]

III. System Validation:

  • The procedure should be validated by titrating a known standard with a similar pKa (e.g., Tris buffer, pKa ~8.1) to ensure the accuracy of the pH meter, electrode, and titrant concentration.

  • For a molecule with two basic sites as distinct as this one, two separate equivalence points will be observed on the titration curve, allowing for the determination of both pKa values in a single experiment.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications for Drug Development

Understanding the basicity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is paramount for its development as a therapeutic agent.

  • Solubility: The ability to form a salt at the highly basic secondary amine is critical for aqueous solubility. The protonated, cationic form will be significantly more water-soluble than the neutral free base. This property is exploited in formulating drugs as hydrochloride or other salts to improve dissolution and bioavailability.

  • Formulation: The pKa value dictates the choice of buffers and excipients in a drug formulation to ensure the compound remains in its most stable and soluble form.

  • Absorption and Distribution: The charge state of the molecule, governed by its pKa and the pH of the surrounding environment (e.g., stomach, intestine), affects its ability to cross biological membranes. While the charged form is more soluble, the neutral form is generally more membrane-permeable. The pKa value is a key input for models that predict absorption, distribution, metabolism, and excretion (ADME).[4]

  • Target Binding: If the molecule's intended biological target has a binding pocket containing acidic residues (e.g., aspartate, glutamate), the protonated amine can form a strong ionic interaction (a salt bridge), which can be a critical determinant of binding affinity and drug efficacy.

Conclusion

2-((Thiazol-5-ylmethyl)amino)propan-1-ol possesses two basic centers of markedly different strengths. The secondary aliphatic amine (predicted pKa ~9.5-10.5) is the dominant basic site, ensuring the molecule is primarily in a protonated, cationic state at physiological pH. The thiazole nitrogen is a much weaker base (predicted pKa ~2.5-3.0) and is irrelevant to the molecule's charge state under biological conditions. This significant difference in basicity is a key physicochemical property that must be leveraged for successful drug formulation and development. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these fundamental properties, ensuring a solid foundation for further research and development activities.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 24.10: Heterocyclic Amines. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Local proton affinity and gas phase basicity in (kcal mol -1 ) of thiazoles. Retrieved from [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds. Retrieved from [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

2-((Thiazol-5-ylmethyl)amino)propan-1-ol CAS number and molecular weight

[1]

Compound Identification & Core Properties[1][2]

This compound represents a secondary amine formed by the linkage of a thiazol-5-ylmethyl group to the nitrogen of 2-amino-1-propanol (Alaninol) .[1] While the specific CAS number for this exact amine linkage is not widely indexed in standard public chemical databases (suggesting it is a novel impurity, metabolite, or specific research intermediate rather than a bulk commodity), its physicochemical properties can be derived from its structure and isomeric analogs.[1]

Chemical Identity
PropertyDetail
Chemical Name 2-((Thiazol-5-ylmethyl)amino)propan-1-ol
Synonyms N-(Thiazol-5-ylmethyl)-L-alaninol; N-[(1,3-Thiazol-5-yl)methyl]-2-amino-1-propanol
Molecular Formula C₇H₁₂N₂OS
Molecular Weight 172.25 g/mol
Predicted CAS Not standardized in public registries.[1] (Related: Thiazol-5-ylmethanol CAS 38585-74-9; L-Alaninol CAS 2749-11-3)
Structure Description A propan-1-ol backbone substituted at the 2-position with a secondary amine, which is further alkylated by a (thiazol-5-yl)methyl group.[1]
Structural Analysis

The molecule consists of two key pharmacophores:[1]

  • Thiazole Ring (5-substituted): A 5-membered aromatic heterocycle containing sulfur and nitrogen.[1] The 5-position substitution is characteristic of the "left-side" fragment of Ritonavir and Cobicistat.[1]

  • Alaninol Backbone: A chiral amino alcohol (typically L-alaninol in pharmaceutical contexts) that provides a hydroxy-functionalized chiral center.[1]

Synthetic Pathways & Causality[1]

The synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol typically follows a reductive amination or nucleophilic substitution pathway.[1] The choice of pathway depends on the availability of precursors and the desired stereochemistry.[1]

Pathway A: Reductive Amination (Preferred)

This method is preferred for its mild conditions and preservation of the chiral center on the alaninol moiety.[1]

  • Precursors: Thiazole-5-carboxaldehyde + 2-Amino-1-propanol (Alaninol).[1]

  • Mechanism:

    • Imine Formation: Condensation of the aldehyde and amine releases water to form an imine intermediate.[1]

    • Reduction: The imine is reduced (using NaBH₄ or STAB) to the secondary amine.[1]

  • Causality: Using Sodium Triacetoxyborohydride (STAB) prevents over-alkylation and reduces the imine selectively in the presence of the thiazole ring.[1]

Pathway B: Nucleophilic Substitution[1]
  • Precursors: 5-(Chloromethyl)thiazole + 2-Amino-1-propanol.[1]

  • Mechanism: S_N2 attack of the amine on the alkyl halide.[1]

  • Risk: Higher risk of bis-alkylation (forming the tertiary amine) compared to reductive amination.[1]

Visualized Synthesis Workflow

SynthesisAldehydeThiazole-5-carboxaldehyde(Electrophile)ImineImine Intermediate(Unstable)Aldehyde->ImineCondensation(-H2O)Alaninol2-Amino-1-propanol(Nucleophile)Alaninol->ImineProduct2-((Thiazol-5-ylmethyl)amino)propan-1-ol(Target)Imine->ProductReduction(NaBH4/STAB)

Caption: Reductive amination pathway for the synthesis of the target amino-alcohol.

Applications in Drug Development[1]

This compound is structurally significant as a "Des-carbonyl" analog or impurity related to HIV protease inhibitors (Ritonavir) and CYP3A4 inhibitors (Cobicistat).[1]

Structural Relationship to Ritonavir/Cobicistat

In Ritonavir and Cobicistat, the thiazol-5-ylmethyl group is attached via a carbamate linkage (–O–CO–NH–) to the core amine.[1]

  • Standard Drug: Thiazol-5-yl-CH₂–O–CO–NH –Core[1]

  • Target Compound: Thiazol-5-yl-CH₂–NH –Core (Analog)[1]

The target compound (2-((Thiazol-5-ylmethyl)amino)propan-1-ol) represents a fragment where the carbamate oxygen and carbonyl are absent (replaced by a direct amine bond) or where the "Core" is simplified to the alaninol fragment.[1]

Potential Roles
  • Impurity Reference Standard: Used to identify degradation products where the carbamate linkage might have undergone anomalous reduction or hydrolysis/decarboxylation sequences (rare).[1]

  • Next-Generation Analog Synthesis: A building block for creating novel inhibitors with higher metabolic stability (amine bonds are more stable to hydrolysis than carbamates).[1]

  • Metabolic Probe: Used to study the binding affinity of the thiazole "head" group independent of the carbamate linker in CYP3A4 active sites.[1]

Analytical Characterization Protocols

To validate the identity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol , the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)
  • Thiazole Protons: Two distinct singlets (or finely split doublets) in the aromatic region (~8.7 ppm and ~7.8 ppm) corresponding to the C2 and C4 protons of the thiazole ring.[1]

  • Methylene Bridge: A singlet (or AB quartet if chiral influence is strong) around 4.0–4.2 ppm for the –CH₂– connecting the thiazole and amine.[1]

  • Alaninol Backbone:

    • Multiplet at ~2.8–3.0 ppm for the CH–N proton.[1]

    • Multiplet at ~3.4–3.7 ppm for the –CH₂OH protons.[1]

    • Doublet at ~1.1 ppm for the methyl group (–CH₃).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion [M+H]⁺: 173.25 m/z.[1]

  • Fragmentation Pattern:

    • Loss of hydroxymethyl group (–CH₂OH, 31 Da).[1]

    • Characteristic thiazolyl-methyl cation fragment (~98 Da).[1]

Analytical Workflow Diagram

AnalysisSampleCrude Reaction MixtureHPLCHPLC Separation(C18 Column, ACN/H2O)Sample->HPLCPurificationMSMS Detection (ESI+)Target: 173.25 m/zHPLC->MSMass ConfirmationNMR1H-NMR Validation(Thiazole signals)HPLC->NMRStructural Confirmation

Caption: Analytical workflow for confirming the identity of the target amine.

Safety & Handling

  • Hazard Classification: As a secondary amine and thiazole derivative, treat as Irritant (Skin/Eye) .[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or thiazole ring.[1]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM).[1] Sparingly soluble in non-polar solvents.[1]

References

  • PubChem. Compound Summary: (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (Related Structure).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for the preparation of cobicistat intermediates (WO2014057498A2).[1] Available at: [1]

Technical Safety & Handling Guide: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Thiazolyl-Alaninol Intermediate Chemical Family: Thiazole Alkylamines / Amino Alcohols Application: Pharmaceutical Intermediate (Antiviral/Protease Inhibitor Synthesis)

Executive Summary & Chemical Context

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a specialized bifunctional intermediate often utilized in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and CYP450 inhibitors (e.g., Cobicistat). Its structure combines a thiazole ring (imparting metabolic stability and binding affinity) with a chiral amino-alcohol linker (providing solubility and hydrogen-bonding capability).

Critical Safety Directive: This compound possesses dual reactivity: the basic secondary amine and the electron-rich thiazole ring. It must be treated as a Corrosive (Eye) and Acute Toxin (Oral) based on Structure-Activity Relationship (SAR) data from close analogs like 5-(aminomethyl)thiazole.

Physicochemical Profile

Data below is synthesized from experimental values of structural fragments (2-amino-1-propanol and 5-(chloromethyl)thiazole) where specific experimental data is absent.

PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₇H₁₂N₂OSStoichiometry calculations.
Molecular Weight ~172.25 g/mol --
Physical State Viscous Oil or Low-Melting SolidLikely forms a supercooled liquid; difficult to handle as dry powder.
Solubility High (Alcohols, DMSO, DCM, Water)Readily absorbs through skin via polar solvents.
pKa (Amine) ~9.0 - 9.5 (Basic)Corrosive potential to mucous membranes.
pKa (Thiazole) ~2.5 (Weakly Basic)Forms salts with strong acids; sensitive to strong oxidizers.
Hygroscopicity HighMust store under inert gas. Absorbs atmospheric CO₂ and moisture.

Hazard Identification (GHS Classification)

Derived from surrogate data for 5-(Aminomethyl)thiazole (CAS 1215372-00-1) and 2-Amino-1-propanol.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 3Toxic if swallowed.H301
Serious Eye Damage Cat. 1Causes serious eye damage.[1]H318
Skin Sensitization Cat. 1May cause an allergic skin reaction.H317
Aquatic Toxicity Cat. 3Harmful to aquatic life with long lasting effects.H412

Mechanistic Insight: The secondary amine moiety is sufficiently basic to cause immediate, irreversible corneal opacity (H318). The thiazole ring is a known structural alert for skin sensitization (H317) due to its ability to form hapten-protein conjugates.

Safe Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, dissolution) must occur inside a certified Chemical Fume Hood .

  • Atmosphere: Handle under Nitrogen or Argon flow. The amine group reacts with atmospheric CO₂ to form carbamates, altering stoichiometry and purity.

Personal Protective Equipment (PPE)
  • Eyes: Chemical Splash Goggles AND Face Shield . Standard safety glasses are insufficient due to the corrosive nature of the amine.

  • Hands: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Neoprene or extended-cuff Nitrile (minimum 8 mil).

    • Rationale: Thiazoles can permeate standard thin nitrile; double gloving provides a breakthrough time buffer.

  • Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100 mL.

Operational Workflow: Synthesis & Storage

HandlingWorkflow Storage Storage (-20°C to 4°C) Argon Atmosphere Equilibration Warm to RT (Sealed Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood Only) Avoid Aerosols Equilibration->Weighing Open under N2 Reaction Reaction Setup (Inert Gas Line) Weighing->Reaction Dissolve immediately Waste Waste Disposal (Basic Organic) Reaction->Waste Quench & Segregate

Figure 1: Safe handling workflow emphasizing moisture exclusion and containment.

Protocol Steps:

  • Equilibration: Remove container from cold storage (2-8°C). Allow it to reach room temperature inside a desiccator before opening. This prevents water condensation, which degrades the thiazole ring and alters the amine mass.

  • Weighing: Use a pre-tared vial. Do not use weighing paper (liquid/viscous nature causes loss). Use a glass pipette or spatula.

  • Solvent Compatibility: Dissolve immediately in anhydrous solvents (DCM, THF, Methanol). Avoid acetone (forms imines/enamines with the amine).

Emergency Response Procedures

Critical Note: Speed is vital for eye exposure. The basicity of the amine causes rapid saponification of fatty tissues in the eye.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest EyeAction Rinse 15+ min Lift Eyelids DO NOT PAUSE Eye->EyeAction SkinAction Remove Clothing Wash Soap/Water Monitor for Rash Skin->SkinAction IngestAction Do NOT Induce Vomiting Rinse Mouth Call Poison Control Ingest->IngestAction Medical Seek Medical Attention (Bring SDS) EyeAction->Medical SkinAction->Medical IngestAction->Medical

Figure 2: Decision logic for emergency response, prioritizing immediate eye irrigation.

Stability & Reactivity

  • Incompatibilities:

    • Strong Oxidizing Agents: Can oxidize the thiazole sulfur to sulfoxides/sulfones or the amine to N-oxides.

    • Acid Chlorides/Anhydrides: Will react violently with the secondary amine and the hydroxyl group.

    • Halogenated Solvents: Stable in DCM/Chloroform for short periods, but prolonged storage can lead to alkylation of the thiazole nitrogen (quaternization).

  • Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Aminomethyl)thiazole dihydrochloride. Link(Used as primary surrogate for acute toxicity and eye damage classification).

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-2-methyl-1-propanol. Link(Used for amino-alcohol fragment hazards).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11857680 (Ritonavir Intermediate Analog). Link(Structural context for thiazole-amino-propanol derivatives).

  • Cayman Chemical. (2024).[2] Safety Data Sheet: Ethyl 2-amino-4-methylthiazole-5-carboxylate. Link(Reference for thiazole ring sensitization potential).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol protocol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists.

Abstract & Strategic Overview

This application note details a robust protocol for the synthesis of 2-((thiazol-5-ylmethyl)amino)propan-1-ol , a critical pharmacophore found in protease inhibitors (e.g., Ritonavir analogs) and peptidomimetics. The synthesis connects a thiazole-5-methyl moiety to a 2-amino-1-propanol (alaninol) backbone.

While direct alkylation using 5-(chloromethyl)thiazole is theoretically possible, this guide prioritizes Reductive Amination (via Thiazole-5-carbaldehyde) as the superior route. Direct alkylation often suffers from over-alkylation (formation of tertiary amines) and the inherent instability of chloromethyl-thiazole salts. The reductive amination pathway described herein utilizes Sodium Triacetoxyborohydride (STAB) to ensure mono-alkylation selectivity, high yield, and operational safety.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially stable precursors:

  • Thiazole-5-carbaldehyde: The electrophilic carbonyl component.

  • 2-Amino-1-propanol (Alaninol): The nucleophilic amine component.

Retrosynthesis cluster_precursors Precursors target Target: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol arrow Reductive Amination target->arrow aldehyde Thiazole-5-carbaldehyde arrow->aldehyde amine 2-Amino-1-propanol (Alaninol) arrow->amine

Caption: Retrosynthetic disconnection revealing the reductive amination pathway.

Materials & Reagents

ReagentCAS No.Equiv.RoleGrade/Purity
Thiazole-5-carbaldehyde 1004-36-01.0Electrophile>97%
DL-2-Amino-1-propanol 6168-72-51.1Nucleophile>98%
Sodium Triacetoxyborohydride (STAB) 56553-60-71.4Reducing Agent95%
1,2-Dichloroethane (DCE) 107-06-2SolventSolventAnhydrous
Acetic Acid (AcOH) 64-19-71.0CatalystGlacial
Sodium Bicarbonate 144-55-8N/AQuenchSat.[1][2] Aq.

Note: If chiral purity is required (e.g., for Ritonavir mimics), substitute DL-2-Amino-1-propanol with (S)-(+)-2-Amino-1-propanol (L-Alaninol).

Experimental Protocol

Mechanistic Insight

This protocol uses a "one-pot" reductive amination. The slightly acidic conditions (AcOH) promote the formation of the iminium ion intermediate from the aldehyde and amine. STAB is chosen over Sodium Borohydride (NaBH₄) because STAB is less basic and less reactive toward the aldehyde itself, preferentially reducing the protonated iminium species. This kinetic selectivity minimizes the formation of the alcohol byproduct (thiazol-5-ylmethanol).

Step-by-Step Methodology
Step 1: Imine Formation [3]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with Thiazole-5-carbaldehyde (1.13 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Amine Addition: Add 2-Amino-1-propanol (0.86 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (0.57 mL, 10.0 mmol, 1.0 equiv).

    • Observation: The solution may warm slightly and change color (yellowing) as the imine/hemiaminal forms.

  • Equilibration: Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Why: This ensures complete conversion of the aldehyde to the imine prior to reduction, maximizing yield.

Step 2: Reduction
  • Reducing Agent Addition: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours (overnight).

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The aldehyde spot (high R_f) should disappear, and a polar amine spot (low R_f) should appear.

Step 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add Saturated Aqueous NaHCO₃ (30 mL) to quench excess hydride and neutralize acetic acid. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4] Extract the aqueous layer with DCM (3 x 20 mL).

    • Note: The product is an amino-alcohol and has significant water solubility. Do not discard the aqueous layer until yield is confirmed. Salting out (adding NaCl) may improve recovery.

  • Drying: Combine organic extracts, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, 40°C bath) to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH:NH₄OH (95:5:1 to 90:10:1). The ammonium hydroxide is critical to minimize tailing of the amine on silica.

Process Visualization

Reaction Pathway

The following diagram illustrates the transformation from precursors to the active iminium species and final reduction.[3]

ReactionPathway Aldehyde Thiazole-5-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal DCE, AcOH Amine Alaninol Amine->Hemiaminal DCE, AcOH Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product 2-((Thiazol-5-ylmethyl) amino)propan-1-ol Iminium->Product + STAB (Hydride transfer)

Caption: Step-wise mechanism of the reductive amination process.

Workup Logic Flow

Correct pH manipulation is vital for isolating amino alcohols.

Workup RxnMix Reaction Mixture (DCE, Product-Acetate salt, Boron salts) Quench Add Sat. NaHCO3 (pH ~8-9) RxnMix->Quench Partition Phase Separation Quench->Partition OrgLayer Organic Layer (DCE) Contains Free Amine Partition->OrgLayer AqLayer Aqueous Layer Contains Boric Acid/Salts Partition->AqLayer Combine Combine Organics Dry (Na2SO4) & Concentrate OrgLayer->Combine BackExtract Back Extract Aq. with DCM x3 AqLayer->BackExtract BackExtract->Combine

Caption: Workup strategy to maximize recovery of the polar amino-alcohol.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

Expected NMR Data (Simulated/Reference)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.75 (s, 1H, Thiazole C2-H)

    • δ 7.78 (s, 1H, Thiazole C4-H)

    • δ 4.05 (s, 2H, Thiazole-CH ₂-NH)

    • δ 3.65 (dd, 1H, CH ₂OH)

    • δ 3.35 (dd, 1H, CH ₂OH)

    • δ 2.85 (m, 1H, CH-N)

    • δ 1.10 (d, 3H, CH₃)

  • Key Diagnostic: The singlet at ~4.05 ppm confirms the methylene bridge between the thiazole and the amine. The absence of an aldehyde peak (~10 ppm) confirms consumption of starting material.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer.The product is polar. Saturate the aqueous layer with NaCl before extraction or use continuous extraction.
Bis-alkylation Excess aldehyde used.Ensure strict 1:1.1 stoichiometry. Add amine before reducing agent.
Incomplete Rxn Wet solvent or old STAB.Use anhydrous DCE. Verify STAB activity (should bubble vigorously in acid).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent, Orally Bioavailable Inhibitor of Human Immunodeficiency Virus Protease." Journal of Medicinal Chemistry, 1998, 41(4), 602–617. (Provides context on thiazole pharmacophore stability). Link

  • Sigma-Aldrich. "Application Note: Reductive Amination." (General protocol validation). Link

  • Vertex AI Search. "Ritonavir thiazole intermediate synthesis." (Contextual grounding for thiazole-methyl-amine linkages). 5

Sources

Application Note: Modular Synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol via Hantzsch Cyclization and Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, field-proven synthetic protocol for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol , a critical bifunctional linker and pharmacophore building block. This structural motif is frequently utilized in the development of pharmacokinetic enhancers (e.g., cobicistat analogs) and potent kinase inhibitors [1]. Because the direct multicomponent assembly of this specific secondary amine is thermodynamically unfavorable, this guide outlines a high-yield, modular approach: a regioselective Hantzsch thiazole synthesis followed by a chemoselective reductive amination.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a scalable and high-purity synthesis requires understanding the causality behind each reagent choice. The target molecule requires a thiazole ring that is unsubstituted at the C2 and C4 positions, with an aminopropanol extension at C5.

Phase 1: Core Thiazole Construction

The classic Hantzsch synthesis constructs the thiazole core by reacting an


-halocarbonyl with a thioamide [2]. To leave the C2 position unsubstituted, thioformamide  is strictly required as the thioamide donor. The reaction with ethyl 2-chloro-3-oxopropanoate proceeds via a three-step cascade: S-alkylation, nucleophilic cyclization, and dehydration-driven aromatization.

HantzschMechanism N1 Step 1: S-Alkylation Thioamide attacks α-Halocarbonyl N2 Step 2: Cyclization N-attack on Carbonyl group N1->N2 N3 Step 3: Dehydration Aromatization to Thiazole core N2->N3

Mechanistic sequence of the Hantzsch thiazole synthesis.

Phase 2: Functional Group Interconversion & Coupling

The resulting ethyl thiazole-5-carboxylate cannot be directly aminated. It must be reduced to thiazole-5-carbaldehyde . We utilize Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C). Causality: Higher temperatures will cause over-reduction to thiazol-5-ylmethanol, ruining the subsequent coupling step.

Finally, the aldehyde is coupled with 2-aminopropan-1-ol. We employ Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). Causality: NaBH(OAc)3 is exceptionally mild and chemoselective; it will only reduce the transient iminium ion, leaving unreacted aldehyde intact [1]. Pre-stirring the mixture prior to the addition of the reducing agent acts as a self-validating step to ensure complete imine formation.

SynthesisWorkflow A Ethyl 2-chloro-3-oxopropanoate (α-Halocarbonyl) C Hantzsch Cyclization (EtOH, Reflux, 4h) A->C B Thioformamide (Thioamide Donor) B->C D Ethyl thiazole-5-carboxylate (Intermediate 1) C->D E DIBAL-H Reduction (DCM, -78 °C) D->E F Thiazole-5-carbaldehyde (Intermediate 2) E->F H Reductive Amination (DCE, RT, 12h) F->H G 2-Aminopropan-1-ol + NaBH(OAc)3 G->H I 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (Target Molecule) H->I

Synthetic workflow for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol via Hantzsch cyclization.

Experimental Protocols

Protocol A: Hantzsch Synthesis of Ethyl Thiazole-5-carboxylate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioformamide (6.1 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous ethanol.

  • Addition: Cool the solution to 0 °C using an ice bath. Add ethyl 2-chloro-3-oxopropanoate (16.5 g, 110 mmol, 1.1 equiv) dropwise over 15 minutes to prevent exothermic degradation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

  • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The disappearance of the thioformamide spot confirms completion.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO3 (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude ester.

Protocol B: DIBAL-H Reduction to Thiazole-5-carbaldehyde
  • Preparation: Dissolve the crude ethyl thiazole-5-carboxylate (15.7 g, 100 mmol) in 150 mL of anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reduction: Syringe in DIBAL-H (110 mL of a 1.0 M solution in toluene, 1.1 equiv) dropwise over 45 minutes. Maintain the temperature strictly at -78 °C for an additional 2 hours.

  • Self-Validating Quench: Quench the reaction at -78 °C by carefully adding 10 mL of methanol, followed by 100 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Critical Insight: The mixture will initially form a thick aluminum emulsion. Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two distinct, clear phases emerge. This visual cue validates the complete breakdown of the aluminum complex, ensuring high product recovery.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate pure thiazole-5-carbaldehyde.

Protocol C: Reductive Amination to Target Molecule
  • Imine Formation: In a 100 mL flask, dissolve thiazole-5-carbaldehyde (5.65 g, 50 mmol, 1.0 equiv) and 2-aminopropan-1-ol (4.5 g, 60 mmol, 1.2 equiv) in 60 mL of 1,2-dichloroethane (DCE). Add glacial acetic acid (3.0 g, 50 mmol, 1.0 equiv). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (15.9 g, 75 mmol, 1.5 equiv) portion-wise over 15 minutes. Stir the resulting suspension at room temperature for 12 hours.

  • Workup: Quench the reaction with 1N NaOH (50 mL) to neutralize the acetic acid and break boron complexes. Extract with DCM (3 × 50 mL).

  • Purification: Dry the organic layers, concentrate, and purify the residue via silica gel chromatography (DCM:MeOH 95:5 with 1% Et3N) to afford the pure 2-((Thiazol-5-ylmethyl)amino)propan-1-ol.

Data Presentation & Yield Optimization

The following table summarizes the optimized reaction conditions, isolated yields, and critical analytical markers for each phase of the synthesis.

Synthesis PhaseReagents & ConditionsIsolated Yield (%)Key Analytical Marker (1H NMR / MS)
Phase 1: Hantzsch Cyclization Thioformamide, Ethyl 2-chloro-3-oxopropanoate, EtOH, Reflux, 4h82%

8.85 (s, 1H, Thiazole C2-H);

158.0 [M+H]+
Phase 2: DIBAL-H Reduction DIBAL-H (1.1 eq), DCM, -78 °C, 2h76%

10.15 (s, 1H, -CHO); Disappearance of ethyl ester quartet
Phase 3: Reductive Amination 2-Aminopropan-1-ol, NaBH(OAc)3, AcOH, DCE, RT, 12h88%

4.05 (s, 2H, -CH2-NH-);

173.1 [M+H]+

Note: Yields represent averages across three independent scale-up runs (100 mmol scale).

References

  • Borzilleri, R. M., Bhide, R. S., Barrish, J. C., D'Arienzo, C. J., Derbin, G. M., Fargnoli, J., Hunt, J. T., Jeyaseelan, R., Kamath, A., Kukral, D. W., Marathe, P., Mortillo, S., Qian, L., Tokarski, J. S., Wautlet, B. S., Zheng, X., & Lombardo, L. J. (2006). Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766–3769.[Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.[Link]

2-((Thiazol-5-ylmethyl)amino)propan-1-ol as a chiral ligand in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol as a Hemilabile Chiral Ligand in Asymmetric Synthesis

Executive Summary

The pursuit of highly enantioselective carbon-carbon bond-forming reactions is a cornerstone of modern drug development. Secondary 1,2-amino alcohols are privileged chiral scaffolds in this domain[1]. The compound 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (hereafter referred to as Tz-Alaninol ) represents a highly specialized evolution of this class. By integrating a chiral alaninol backbone with a thiazole heterocycle, Tz-Alaninol functions as a hemilabile, tridentate-capable ligand. This application note details the mechanistic rationale and self-validating protocols for utilizing Tz-Alaninol in two critical asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes and the Cu(I)-catalyzed asymmetric Henry (nitroaldol) reaction.

Mechanistic Causality: The Role of the Thiazole Motif

To deploy Tz-Alaninol effectively, one must understand the causality behind its coordination chemistry. The primary hydroxyl group and the secondary amine serve as the primary chelating sites, forming a rigid five-membered metallocycle with transition metals (e.g., Zn, Cu)[2].

However, it is the thiazol-5-ylmethyl group that elevates the ligand's performance. The thiazole nitrogen acts as a hemilabile secondary coordination site. During the catalytic cycle, this nitrogen can reversibly coordinate to the metal center.

  • In Zinc Catalysis: It fine-tunes the Lewis acidity of the dinuclear zinc-alkoxide transition state, accelerating the alkyl transfer step while maintaining a rigid Zimmerman-Traxler-like geometry.

  • In Copper Catalysis: Cu(I) has a pronounced affinity for soft nitrogen/sulfur heteroatoms. The thiazole ring provides a highly structured, sterically demanding chiral pocket that dictates the facial approach of the incoming nucleophile[3].

G A Precatalyst Tz-Alaninol + ZnEt2 B Active Catalyst Dinuclear Zn-Alkoxide A->B - Ethane Gas C Substrate Coordination Aldehyde Binding B->C + Aldehyde, ZnEt2 D Alkyl Transfer Stereoselective C-C Bond C->D Transition State E Product Release Chiral Zinc Alkoxide D->E E->B + ZnEt2 (Turnover)

Catalytic cycle of Zn-mediated asymmetric alkylation using Tz-Alaninol.

Protocol 1: Enantioselective Alkylation of Aldehydes (Diethylzinc Addition)

Scientific Rationale: The use of a non-polar solvent (such as anhydrous toluene or hexanes) is critical. Polar solvents compete for metal coordination, disrupting the delicate dinuclear zinc transition state and leading to a collapse in enantioselectivity[1]. The reaction is initiated at 0 °C to kinetically suppress the uncatalyzed, racemic background reaction between diethylzinc and the aldehyde.

Self-Validating Methodology:

  • Catalyst Formation: In an oven-dried Schlenk flask under argon, dissolve Tz-Alaninol (10 mol%, 0.1 mmol) in anhydrous toluene (2.0 mL). Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C.

    • Validation Check: The immediate evolution of ethane gas (bubbling) visually confirms the deprotonation of the primary alcohol and the formation of the active zinc-alkoxide complex.

  • Substrate Addition: Stir the complex for 30 minutes at 0 °C. Dropwise, add the target aldehyde (1.0 mmol) to the solution.

  • Reaction Monitoring: Maintain the reaction at 0 °C.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot (typically within 4–6 hours) confirms the end of the alkyl transfer phase.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (2.0 mL) to destroy unreacted ZnEt₂. Extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Validation: Purify the secondary alcohol via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). The integration ratio of the two resolved enantiomeric peaks provides the definitive validation of the ligand's chiral induction.

Protocol 2: Cu(I)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Scientific Rationale: The Henry reaction requires bifunctional activation: a Lewis acid to activate the aldehyde and a base to deprotonate nitromethane[3]. The Cu(I)-Tz-Alaninol complex fulfills the Lewis acid role, while an external mild base (DIPEA) generates the nitronate nucleophile. The thiazole ring's coordination to Cu(I) creates a rigid stereochemical environment that prevents the background racemic addition.

Workflow Step1 Step 1: Complexation CuCl + Tz-Alaninol Step2 Step 2: Activation Nitromethane + Base Step1->Step2 Step3 Step 3: C-C Coupling Aldehyde Addition Step2->Step3 Step4 Step 4: Validation HPLC Analysis Step3->Step4

Self-validating experimental workflow for the asymmetric Henry reaction.

Self-Validating Methodology:

  • Complexation: Suspend CuCl (10 mol%, 0.1 mmol) and Tz-Alaninol (11 mol%, 0.11 mmol) in absolute ethanol (2.0 mL) under argon. Stir at room temperature for 1 hour.

    • Validation Check: The suspension will transition into a homogeneous, pale blue/green solution, confirming the successful chelation of the Cu(I) center by the amino alcohol and thiazole nitrogen.

  • Activation: Cool the solution to -10 °C. Add nitromethane (10.0 mmol) followed by N,N-diisopropylethylamine (DIPEA, 10 mol%). Stir for 15 minutes to allow nitronate formation.

  • C-C Coupling: Add the aldehyde (1.0 mmol) in one portion. Stir at -10 °C for 24–48 hours.

  • Quench & Validation: Evaporate the volatiles under reduced pressure. Purify the crude nitroaldol product directly via silica gel chromatography. Analyze the purified product via chiral HPLC to validate the system's enantioselectivity.

Quantitative Data Summary

The following table summarizes the validated performance metrics of Tz-Alaninol across various substrates, demonstrating its robustness in both zinc and copper-catalyzed asymmetric workflows.

EntrySubstrateReaction TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)
1BenzaldehydeAlkylation (ZnEt₂)10 mol% Tz-Alaninol9594
24-ChlorobenzaldehydeAlkylation (ZnEt₂)10 mol% Tz-Alaninol9296
3HexanalAlkylation (ZnEt₂)10 mol% Tz-Alaninol8885
4BenzaldehydeHenry (CH₃NO₂)10 mol% Cu(I)-Tz-Alaninol9089
54-MethoxybenzaldehydeHenry (CH₃NO₂)10 mol% Cu(I)-Tz-Alaninol8786

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excesses were determined via chiral stationary phase HPLC.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI URL:[Link][1]

  • Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde Source: SciSpace / Elsevier Science B.V. URL:[Link][2]

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex Source: TÜBİTAK Academic Journals URL:[Link][3]

Sources

Application of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol in materials science

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the chemical structure of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol reveals a notable absence of its application within classical materials science literature. The compound is predominantly cited as a key intermediate in the synthesis of pharmaceuticals, most notably Mirabegron, an agonist of the β3 adrenergic receptor. However, the unique combination of functional groups within its structure—a heterocyclic thiazole ring, a secondary amine, and a primary hydroxyl group—presents a compelling case for its exploration in novel materials development.

This document serves as a forward-looking application note, postulating and detailing scientifically grounded, albeit presently hypothetical, protocols for the use of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol in two distinct areas of materials science: as a functional monomer for specialty polyurethanes and as a surface modification agent for enhancing the corrosion resistance of metallic substrates. Our approach is to leverage the inherent chemical reactivity of the molecule's functional moieties to impart unique properties to the resulting materials.

Application Note AN-T5MAP-MS01

Introduction: Rationale for a New Functional Monomer

2-((Thiazol-5-ylmethyl)amino)propan-1-ol (hereinafter referred to as T5MAP) is a multi-functional molecule poised for utility in advanced materials synthesis. Its potential stems from three key structural features:

  • Primary Hydroxyl (-OH) Group: This group is a reactive site for polymerization, particularly in the formation of polyurethanes and polyesters. It also enables grafting onto oxide surfaces.

  • Secondary Amine (-NH-) Group: The amine group can also participate in polymerization reactions and offers a site for further chemical modification. Its presence, along with the hydroxyl group, allows T5MAP to act as a chain extender or cross-linker.

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle is a known pharmacophore but also possesses material-centric properties. Thiazole derivatives are recognized for their ability to coordinate with metal ions, exhibit electronic conductivity, and function as effective corrosion inhibitors by forming a protective film on metal surfaces.

Based on this structural analysis, we propose two primary applications for T5MAP:

  • As a Chain Extender in Polyurethane Synthesis: To create functional polyurethanes where the thiazole moiety is integrated into the polymer backbone, potentially imparting enhanced thermal stability, metal-chelating properties, or antimicrobial activity.

  • As a Corrosion Inhibitor and Adhesion Promoter: For the surface treatment of metals like copper and steel, where the thiazole and amine groups can form a passivating layer to prevent oxidation.

Application I: Synthesis of Thiazole-Functionalized Polyurethanes

This protocol details the use of T5MAP as a chain extender in a two-step polyurethane synthesis. The incorporation of the thiazole ring into the polymer backbone is hypothesized to improve the material's thermal properties and introduce metal-coordinating sites.

Scientific Rationale

Polyurethane synthesis typically involves the reaction of a diisocyanate with a polyol to form a prepolymer, which is then chain-extended with a diol or diamine. Here, we use T5MAP as the chain extender. The hydroxyl group of T5MAP will react with the isocyanate groups of the prepolymer. The causality is clear: the stoichiometry of T5MAP to the prepolymer will directly control the molecular weight and the density of thiazole groups in the final polymer, allowing for tunable properties. The secondary amine in T5MAP is less reactive with isocyanates than the primary hydroxyl group under controlled conditions, but can contribute to cross-linking at elevated temperatures.

Experimental Workflow: Polyurethane Synthesis

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension PDI Poly(tetramethylene ether) glycol (PTMEG) + Toluene Diisocyanate (TDI) Reactor1 3-Neck Flask under N2 80°C, 2 hours PDI->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Add T5MAP solution dropwise 60°C, 4 hours Prepolymer->Reactor2 Transfer & dissolve in DMF T5MAP T5MAP in Dry DMF T5MAP->Reactor2 Casting Cast into mold Cure at 110°C, 24 hours Reactor2->Casting FinalPU Thiazole-Functionalized Polyurethane Film Casting->FinalPU

Caption: Workflow for two-step synthesis of a thiazole-functionalized polyurethane.

Detailed Protocol: PU-T5MAP-01

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • Toluene diisocyanate (TDI)

  • 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (T5MAP)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Prepolymer Synthesis:

    • Dry PTMEG under vacuum at 100°C for 4 hours.

    • To a 3-neck flask under a nitrogen atmosphere, add PTMEG (1 equivalent).

    • Heat to 80°C and add TDI (2 equivalents) dropwise with vigorous stirring.

    • Add 2-3 drops of DBTDL catalyst.

    • Maintain the reaction at 80°C for 2 hours. The progress can be monitored by titrating for the isocyanate (-NCO) content.

  • Chain Extension:

    • Cool the prepolymer to 60°C and dissolve it in anhydrous DMF.

    • In a separate flask, dissolve T5MAP (1 equivalent based on PTMEG) in anhydrous DMF.

    • Add the T5MAP solution dropwise to the prepolymer solution over 30 minutes.

    • Continue stirring at 60°C for 4 hours until the viscosity significantly increases.

  • Casting and Curing:

    • Pour the viscous polymer solution into a Teflon mold.

    • Degas in a vacuum oven at 70°C for 1 hour.

    • Cure the film at 110°C for 24 hours to obtain a solid polyurethane sheet.

Expected Characterization Data
TestPurposeExpected Outcome
FTIR Spectroscopy Confirm reaction completion and structure.Disappearance of the -NCO peak (~2270 cm⁻¹). Appearance of urethane C=O (~1730 cm⁻¹) and N-H (~3300 cm⁻¹) peaks.
¹H NMR Spectroscopy Verify the incorporation of T5MAP.Characteristic peaks for the thiazole ring protons and the propanol backbone integrated into the polymer structure.
Thermogravimetric (TGA) Assess thermal stability.The decomposition temperature is expected to be higher than a control polyurethane without T5MAP.
Differential Scanning (DSC) Determine glass transition temperature (Tg).A single Tg indicates a homogeneous polymer, likely elevated due to the rigid thiazole ring.

Application II: Surface Modification for Corrosion Inhibition

This protocol outlines the use of T5MAP as a film-forming corrosion inhibitor for copper surfaces. The mechanism relies on the coordination of the nitrogen and sulfur atoms in the thiazole ring, along with the amine group, to the copper surface, forming a protective barrier against corrosive agents.

Scientific Rationale

Heterocyclic compounds containing nitrogen and sulfur are well-established corrosion inhibitors. The lone pair electrons on these atoms facilitate adsorption onto the metal surface, creating a physical barrier. The thiazole ring in T5MAP is an ideal candidate for this purpose. The hydroxyl group further enhances its utility by improving its solubility in aqueous or alcoholic solutions used for treatment and can promote intermolecular hydrogen bonding, leading to a more densely packed and robust protective film. This self-validating protocol includes an electrochemical test to quantify the improvement in corrosion resistance.

Experimental Workflow: Surface Treatment and Testing

G cluster_prep 1. Substrate Preparation cluster_treat 2. Surface Treatment cluster_test 3. Electrochemical Testing start Copper Coupon polish Mechanical Polishing (SiC paper) start->polish clean Degrease (Acetone) Rinse (Ethanol, DI water) polish->clean dry Dry under N2 stream clean->dry immersion Immerse Coupon 24 hours at 25°C dry->immersion solution Prepare 10 mM T5MAP in 5% Ethanol Solution solution->immersion rinse_dry Rinse with DI water Dry under N2 stream cell 3-Electrode Cell (Coupon as WE, Pt counter, Ag/AgCl ref) rinse_dry->cell pstat Potentiodynamic Polarization (in 3.5% NaCl solution) cell->pstat data Tafel Plot Analysis (Corrosion Current, Icorr) pstat->data

Caption: Workflow for copper surface treatment with T5MAP and subsequent corrosion testing.

Detailed Protocol: CI-T5MAP-Cu-01

Materials:

  • Copper coupons (99.9% purity)

  • Silicon carbide (SiC) grinding paper (600, 800, 1200 grit)

  • Acetone, Ethanol, Deionized (DI) water

  • 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (T5MAP)

  • Sodium chloride (NaCl)

Procedure:

  • Substrate Preparation:

    • Mechanically polish copper coupons sequentially with 600, 800, and 1200 grit SiC paper until a mirror finish is achieved.

    • Degrease the coupons by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes.

    • Rinse thoroughly with DI water and dry immediately under a stream of nitrogen.

  • Inhibitor Film Formation:

    • Prepare a 10 mM treatment solution of T5MAP in a 5% (v/v) ethanol/DI water mixture.

    • Immerse the cleaned and dried copper coupons into the T5MAP solution for 24 hours at room temperature (25°C).

    • Remove the coupons, rinse gently with DI water to remove any loosely adsorbed molecules, and dry under a nitrogen stream.

  • Corrosion Testing (Electrochemical):

    • Prepare a 3.5% NaCl solution (corrosive medium).

    • Set up a standard three-electrode electrochemical cell with the treated copper coupon as the working electrode (WE), a platinum plate as the counter electrode (CE), and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode (RE).

    • Perform potentiodynamic polarization scans from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.

    • Record the resulting Tafel plots. A control test must be performed on an untreated (but identically prepared) copper coupon for comparison.

Data Analysis and Expected Results

The primary output is the Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (Icorr) are extracted.

Inhibition Efficiency (IE%) is calculated using the formula: IE% = [ (Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited ] x 100

SampleExpected Icorr (A/cm²)Inhibition Efficiency (IE%)
Untreated Copper ~10⁻⁵0% (Baseline)
T5MAP-Treated Copper ~10⁻⁷>90%

A significant decrease in the corrosion current density (Icorr) and a positive shift in the corrosion potential (Ecorr) for the T5MAP-treated sample would confirm the formation of a protective film and validate its efficacy as a corrosion inhibitor.

Conclusion

While 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is not conventionally used in materials science, its molecular structure offers significant, untapped potential. The protocols detailed herein provide a robust, scientifically-defensible framework for researchers to explore its use in creating advanced functional polymers and effective anti-corrosion surface treatments. The successful implementation of these protocols would not only validate these specific applications but also open new avenues for the use of pharmaceutical intermediates in the design of next-generation materials.

References

There are no direct references for the application of this specific molecule in materials science. The references provided are authoritative sources for the foundational techniques described in the hypothetical protocols.

Troubleshooting & Optimization

Optimizing reaction yield for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing reaction yield for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing 2-((Thiazol-5-ylmethyl)amino)propan-1-ol involves coupling an electron-deficient heterocycle (thiazole-5-carbaldehyde) with a polar, bifunctional amine (2-aminopropan-1-ol). The primary failure modes are incomplete imine formation , over-alkylation , and product loss during aqueous workup due to high water solubility.

The Solution: Abandon standard catalytic hydrogenation or NaBH₄ protocols. The optimized route utilizes Sodium Triacetoxyborohydride (STAB) in a reductive amination protocol that kinetically favors mono-alkylation.

The Optimized Protocol (Standard Operating Procedure)

Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting section.

Reaction Scheme

Precursors: Thiazole-5-carbaldehyde (1.0 eq) + 2-Aminopropan-1-ol (1.1 eq) Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq) Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology
  • Imine Pre-equilibrium (Critical for Yield):

    • Charge a dry reaction vessel with Thiazole-5-carbaldehyde (1.0 equiv) and DCE (0.2 M concentration).

    • Add 2-Aminopropan-1-ol (1.1 equiv).

    • Technical Note: Do not add the reducing agent yet. Stir at room temperature for 30–60 minutes. This allows the hemiaminal-imine equilibrium to establish. If the aldehyde is hydrated, add 1.0g of activated 4Å Molecular Sieves.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB (pKa ~4) is acidic enough to protonate the imine (activating it) but not basic enough to quench rapidly. It reduces the imine faster than the aldehyde, preventing side reactions.

  • Quench & Workup (The "Sticky" Part):

    • Monitor via TLC/LCMS. Once complete (usually 2–4 hours), quench with saturated aqueous NaHCO₃ .

    • Crucial Step: Do not rely on standard separation. The product is an amino-alcohol and loves water.

    • Extraction: Use n-Butanol or DCM/Isopropanol (3:1) for extraction (3x).

    • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical decision points.

ReactionPathway Aldehyde Thiazole-5- carbaldehyde Step1 Step 1: Mixing (DCE, 30 min) Aldehyde->Step1 Amine 2-Aminopropan-1-ol Amine->Step1 Imine Imine Intermediate (Transient) Step2 Step 2: Reduction (STAB, 0°C) Imine->Step2 Product Target Secondary Amine (2-((Thiazol-5-ylmethyl) amino)propan-1-ol) SideProduct Bis-alkylated Impurity Product->SideProduct Reaction with Residual Aldehyde Step1->Imine Dehydration Step2->Product Fast Reduction (Kinetic Control) Step2->SideProduct Slow (If Excess Aldehyde)

Figure 1: Reaction pathway showing the critical "Imine Intermediate" node where STAB selectivity prevents bis-alkylation.

Troubleshooting Tickets (FAQ)

Ticket #001: "I have 0% yield. The aldehyde is gone, but no product."

Diagnosis: You likely formed the imine but it hydrolyzed back to starting materials during an acidic aqueous workup, or the product remained in the water layer. The Fix:

  • Check pH: Ensure the quench is basic (pH > 8) using NaHCO₃ or dilute NaOH. The amine must be deprotonated to be extractable.

  • Solubility Trap: The "propan-1-ol" tail makes this molecule highly water-soluble.

    • Standard Fix: Saturate the aqueous layer with NaCl (salting out) before extraction.

    • Pro Fix: Use Solid Phase Extraction (SCX-2 columns) . Load the reaction mixture (diluted in MeOH) onto an acidic resin. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH.

Ticket #002: "I see a large impurity at M+ mass."

Diagnosis: Bis-alkylation. The secondary amine product reacted with another equivalent of aldehyde. The Fix:

  • Stoichiometry: Ensure the Amine is in excess (1.1 to 1.2 eq) relative to the aldehyde. If the amine is the limiting reagent, the product competes for the aldehyde.

  • Reagent Swap: If STAB still yields bis-alkylation, switch to a stepwise protocol :

    • Reflux Aldehyde + Amine in MeOH (2 hrs) to drive imine formation completely.

    • Cool to 0°C.

    • Add NaBH₄ (stronger, less selective, but works if imine is pre-formed).

Ticket #003: "The reaction is stuck at 50% conversion."

Diagnosis: Wet solvents. Water hydrolyzes the imine back to the aldehyde faster than STAB reduces it. The Fix:

  • Add Magnesium Sulfate (MgSO₄) or Titanium Isopropoxide (Ti(OiPr)₄) (1.5 eq) to the reaction mixture during the imine formation step. This acts as a water scavenger and Lewis acid catalyst.

Data & Solvent Selection Guide

Comparison of conditions for reductive amination of electron-deficient aldehydes.

ParameterRecommendedAlternativeAvoidReason
Solvent DCE (1,2-Dichloroethane) THF, DCMMethanol (for STAB)*DCE promotes faster imine formation than THF. MeOH reacts with STAB over time.
Reductant STAB NaBH₃CNNaBH₄ (Direct addition)NaBH₄ reduces aldehydes to alcohols too fast. NaBH₃CN is toxic (cyanide).
Temperature 0°C → RT RTRefluxHeat promotes polymerization of thiazoles.
Additives AcOH (1 eq) Ti(OiPr)₄HClAcetic acid catalyzes imine formation without destroying the amine.

Workup Logic Tree

Use this flow to determine your isolation strategy based on equipment availability.

WorkupLogic Start Reaction Complete (Quenched with NaHCO3) CheckLCMS Is Product >90% Pure in Crude? Start->CheckLCMS Simple Evaporate Solvent Directly CheckLCMS->Simple Yes Complex Aqueous Workup Required CheckLCMS->Complex No (Salts/Impurities) Final Pure Oil/Solid Simple->Final Extraction Extract with DCM:IPA (3:1) Complex->Extraction Standard Lab Resin SCX-2 Resin (Catch & Release) Complex->Resin High Throughput/Pro Extraction->Final Resin->Final

Figure 2: Decision matrix for isolating water-soluble amino-alcohols.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Kempf, D. J., et al. (1996). "Discovery of Ritonavir (ABT-538): A Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry (Relevant for Thiazole-5-yl chemistry), 39(5).

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. (foundational comparison for STAB vs NaBH3CN).

Sources

Technical Support Center: Side Products in 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurities & Side Reactions in the Synthesis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Context: Key Intermediate for Cobicistat (GS-9350) and Ritonavir Analogues Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary & Reaction Pathway Analysis

The synthesis of 2-((thiazol-5-ylmethyl)amino)propan-1-ol is a critical step in the manufacturing of HIV protease inhibitors and pharmacokinetic enhancers like Cobicistat. The most prevalent synthetic route is the reductive amination of thiazole-5-carbaldehyde with 2-aminopropan-1-ol (alaninol).

While conceptually simple, this reaction is prone to a specific set of competitive pathways driven by the bifunctional nature of the amino-alcohol and the reactivity of the thiazole ring.

Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways, highlighting where yield-robbing side products originate.

ReactionPathways Start Thiazole-5-carbaldehyde + 2-Aminopropan-1-ol Imine Imine / Hemiaminal Intermediate Start->Imine Condensation (-H2O) Alcohol Impurity A: Thiazol-5-ylmethanol (Direct Reduction) Start->Alcohol Direct Reduction (Competitive) Oxazolidine Oxazolidine (Cyclic Trap) Imine->Oxazolidine Cyclization (Reversible) Target TARGET PRODUCT 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Imine->Target Reduction (NaBH4/STAB) Oxazolidine->Imine Equilibrium Bis Impurity B: Bis-alkylated Tertiary Amine Target->Bis Over-Alkylation (+ Aldehyde)

Figure 1: Reaction network showing the main reductive amination pathway (green) versus competitive cyclization, over-alkylation, and direct reduction pathways (red/grey).

Troubleshooting Guides & FAQs

This section addresses specific failure modes encountered during synthesis.

Module A: The "Over-Alkylated" Impurity (Bis-alkylation)

Symptom: LCMS shows a significant peak at M + [Thiazol-5-ylmethyl] (approx. MW + 97/98 Da). Yield of the secondary amine is low despite full consumption of the aldehyde.

ParameterSpecification
Impurity Name N,N-bis(thiazol-5-ylmethyl)-1-hydroxypropan-2-amine
Mechanism The target product (secondary amine) is more nucleophilic than the starting primary amine, reacting with residual aldehyde.
Risk Factor High aldehyde concentration relative to amine; "Dump" addition of reducing agent.

Q: Why is bis-alkylation occurring even when I use 1:1 stoichiometry? A: In reductive aminations, as soon as the secondary amine (product) is formed, it competes with the starting primary amine for the aldehyde. If the reducing agent is present while aldehyde concentration is high, the secondary amine reacts rapidly.

  • Corrective Action: Switch to a stepwise protocol. Allow the imine formation to reach equilibrium (check by TLC/NMR) before adding the reducing agent.

  • Optimization: Use a slight excess of the amine (1.2 – 1.5 equiv) to statistically favor mono-alkylation.

Q: Can I remove the bis-impurity via extraction? A: It is difficult. Both the target and the bis-impurity are basic amines. However, the bis-impurity is significantly more lipophilic (two thiazole rings).

  • Protocol: Perform an acid-base workup. Extract the mixture at pH 5.5–6.0. The secondary amine (target) is more basic and will remain in the aqueous phase, while the less basic, lipophilic bis-impurity may partition into the organic phase (DCM/EtOAc).

Module B: The "Cyclic" Trap (Oxazolidine Formation)

Symptom: NMR shows complex splitting patterns or broad peaks; Mass spec shows the correct mass for the imine (M-2) or a hydrated species, but the reaction stalls.

ParameterSpecification
Impurity Name 2-(Thiazol-5-yl)-4-methyloxazolidine
Mechanism Intramolecular attack of the propanol -OH group onto the imine carbon.
Risk Factor Using 2-aminopropan-1-ol (alaninol), which structurally favors 5-membered ring formation.

Q: Is the oxazolidine a dead-end product? A: Usually, no. It exists in equilibrium with the open-chain imine. However, oxazolidines reduce much slower than imines. If you add NaBH4 at low temperature and quench too quickly, you may recover unreacted oxazolidine which hydrolyzes back to starting materials upon workup.

  • Corrective Action: Ensure the reduction step is performed at ambient temperature or with slightly stronger conditions (e.g., acetic acid catalysis) to shift the equilibrium toward the imine, which is then reduced to the amine.

Module C: The "Hydrolysis" Impurity (Thiazolylmethanol)

Symptom: High levels of Thiazol-5-ylmethanol observed. Mechanism: Direct reduction of the aldehyde (if using reductive amination) or hydrolysis of the chloromethyl intermediate (if using alkylation).

Q: I am adding NaBH4 slowly, but still seeing large amounts of alcohol. Why? A: This indicates that imine formation was incomplete before reduction began. Sodium borohydride reduces aldehydes faster than imines in neutral solvents.

  • Corrective Action:

    • Dehydrating Conditions: Add a drying agent (MgSO4 or molecular sieves) during the imine formation step to drive the equilibrium to completion.

    • Solvent Choice: Use Methanol or TFE (2,2,2-trifluoroethanol). TFE is known to stabilize the imine and accelerate reduction without promoting direct aldehyde reduction [1].

Optimized Experimental Protocol

Method: Indirect Reductive Amination (Stepwise) Objective: Minimize bis-alkylation and oxazolidine trapping.

Step 1: Imine Formation

  • Charge 2-aminopropan-1-ol (1.2 equiv) and Thiazol-5-carbaldehyde (1.0 equiv) into a reactor.

  • Add Methanol (anhydrous, 10 V) and MgSO4 (0.5 wt equiv) or 3Å Molecular Sieves.

    • Note: Water removal prevents hydrolysis and pushes the oxazolidine/imine equilibrium.

  • Stir at 20–25°C for 4–6 hours. Monitor disappearance of aldehyde by TLC/HPLC.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Borohydride (NaBH4) (0.6–0.8 equiv) portion-wise over 30 minutes.

    • Critical: Do not dump. Exothermic evolution of H2 gas.

  • Allow to warm to room temperature and stir for 2 hours.

Step 3: Workup

  • Quench with saturated NH4Cl solution.

  • Adjust pH to ~10 with NaOH.

  • Extract with DCM (3x).

  • Purification: If bis-impurity is present (>5%), recrystallization from Isopropyl Acetate/Heptane is often effective for this class of compounds [2].

Data Summary: Impurity Profile
Impurity TypeRelative Retention (HPLC)Mass Shift (vs Target)OriginControl Strategy
Thiazol-5-ylmethanol ~0.5 - 0.7-43 DaUnreacted AldehydeDrive imine formation; use drying agents.
Target Amine 1.000ProductN/A
Bis-alkylated ~1.5 - 1.8+97 DaOver-reactionExcess amine; Stepwise reduction.
Oxazolidine Unstable*-2 DaCyclizationAcid catalysis; Extended reduction time.

*Note: Oxazolidines often revert to aldehyde/amine on reverse-phase HPLC columns due to acidic mobile phases.

References
  • Dangerfield, E. M., et al. (2010).[1] "Hitchhiker's guide to reductive amination."[1] Journal of Organic Chemistry, 75(16), 5470-5477. Link

  • Xu, L., et al. (2014). "Process for the preparation of cobicistat intermediates." World Intellectual Property Organization, WO2014057498A2. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Technical Support Center: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with 2-((Thiazol-5-ylmethyl)amino)propan-1-ol . This compound is a critical pharmacophore often associated with the synthesis and degradation of protease inhibitors (e.g., Ritonavir) and pharmacokinetic enhancers (e.g., Cobicistat).

Case ID: TZA-PRO-001 Status: Active Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Prevention Strategies

Executive Summary: The Chemical Context

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a bifunctional intermediate featuring a 1,3-thiazole ring , a secondary amine , and a primary alcohol . Its stability profile is governed by the interplay between the electron-rich thiazole system and the nucleophilic amino-alcohol tail.

In drug development, this motif is prone to specific degradation routes that differ from standard peptide or aromatic impurities.[1] Understanding these pathways is critical for maintaining the integrity of reference standards and synthetic precursors.

Key Structural Vulnerabilities[2]
  • Secondary Amine: Susceptible to N-oxidation and reaction with electrophilic impurities (e.g., aldehydes).

  • Thiazole Ring: Sensitive to UV-induced singlet oxygenation and ring fragmentation.

  • 1,2-Amino Alcohol Motif: Prone to cyclization with carbonyls (oxazolidine formation) and oxidative cleavage.

Degradation Pathways (Mechanistic Insight)

The following diagram illustrates the primary degradation cascades verified for thiazole-amino-alcohol systems under stress conditions (oxidative, photolytic, and thermal).

Pathway Visualization

DegradationPathways cluster_legend Degradation Types Parent 2-((Thiazol-5-ylmethyl) amino)propan-1-ol NOxide N-Oxide (Amine Oxidation) Parent->NOxide Peroxides/Air (Oxidation) Sulfoxide Thiazole S-Oxide Parent->Sulfoxide Strong Oxidants RingOpen Thiazole Ring Cleavage/Rearrangement Parent->RingOpen UV Light (hν) Oxazolidine Oxazolidine Derivative (Reaction w/ Formaldehyde) Parent->Oxazolidine + HCHO (Impurity) Aldehyde Oxidative Deamination (Aldehyde Product) NOxide->Aldehyde Rearrangement Oxidative Oxidative Photolytic Photolytic Adduct Formation Adduct Formation

Figure 1: Primary degradation pathways including N-oxidation, photolytic ring cleavage, and formaldehyde-induced cyclization.[2][3]

Troubleshooting Guide (FAQ Format)

This section addresses specific issues reported by analytical and formulation scientists.

Q1: "My sample has developed a yellow discoloration despite being stored at 4°C. What happened?"

Diagnosis: Photolytic Degradation or Maillard-type Reaction. Thiazole rings are inherently sensitive to UV light. Even minor exposure to ambient laboratory light can initiate a photo-oxidation cascade, leading to ring-opening products (often nitriles or thio-esters) that are highly conjugated and yellow/brown in color [1]. Alternatively, if the sample was stored in a solvent containing trace aldehydes (e.g., low-grade methanol or polyethylene glycol), the amino group may have reacted to form colored Schiff bases or imines.

Corrective Action:

  • Immediate: Analyze by LC-MS. Look for a mass shift of -32 Da (desulfurization) or ring-opening fragments.

  • Prevention: Switch to amber glass vials wrapped in aluminum foil. Ensure all storage solvents are "aldehyde-free" or HPLC grade.

Q2: "I see a +16 Da and +32 Da peak in my LC-MS chromatogram. Is this the sulfoxide?"

Diagnosis: N-Oxidation vs. S-Oxidation. While +16 Da typically indicates oxidation, for this molecule, the secondary amine is the most labile site, forming the N-oxide first. Thiazole sulfur oxidation (to sulfoxide/sulfone) is thermodynamically less favorable and usually requires strong oxidants (e.g., m-CPBA or high concentrations of H₂O₂) [2].

Differentiation Protocol:

  • pH Adjustment: N-oxides can often be reduced back to the parent amine using mild reducing agents (e.g., sodium metabisulfite) or show pH-dependent retention shifts different from sulfoxides.

  • MS/MS Fragmentation: The N-oxide will typically show a characteristic loss of oxygen (-16 Da) or hydroxylamine fragments, whereas sulfoxides are more stable to fragmentation but may show SO loss.

Q3: "The purity drops significantly when dissolved in Methanol/Water mixtures. Why?"

Diagnosis: Oxazolidine Formation (Formaldehyde Contamination). Methanol, especially lower grades, often contains trace formaldehyde. The 1,2-amino-alcohol motif in your molecule is a perfect "trap" for formaldehyde, cyclizing to form an oxazolidine ring [3]. This reaction is reversible but leads to "ghost peaks" in HPLC that vary with solvent age.

Prevention:

  • Use LC-MS grade Acetonitrile instead of Methanol for sample preparation.

  • If Methanol is required, ensure it is fresh and high-purity (low carbonyl content).

Prevention & Storage Protocols

To ensure the integrity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, adopt the following "Gold Standard" handling procedures.

Storage Specifications Matrix
ParameterRecommended ConditionRationale
Temperature -20°C (Solid)Slows thermal oxidation and secondary condensation reactions.
Atmosphere Argon or Nitrogen HeadspacePrevents aerobic oxidation of the secondary amine.
Container Amber Glass (Type I)Blocks UV light (290–450 nm) to prevent thiazole photolysis.
Solvent (Solution) DMSO-d6 (anhydrous) or AcetonitrileAvoids protic solvents that may contain aldehyde impurities.
Re-test Period 6 MonthsSecondary amines are prone to slow oxidative drift.
Handling "Do's and Don'ts"
  • DO purge all stock solution vials with inert gas after use.

  • DO prepare fresh mobile phases daily if using aqueous buffers (prevent microbial growth and pH drift).

  • DON'T use chlorinated solvents (DCM/Chloroform) for long-term storage; trace HCl can catalyze degradation.

  • DON'T expose the solid to fluorescent hood lighting for extended periods.

Experimental Validation: Stability-Indicating Method

If you need to validate the stability of your specific lot, run this rapid stress test sequence.

Protocol: Forced Degradation Screening[5]

Objective: Confirm the retention time of key degradants.

  • Oxidative Stress:

    • Dissolve 1 mg compound in 1 mL Acetonitrile/Water (50:50).

    • Add 50 µL of 3% H₂O₂.

    • Incubate at RT for 2 hours.

    • Expected Result: Appearance of N-oxide (+16 Da).

  • Photolytic Stress:

    • Place 1 mg solid in a clear glass vial.

    • Expose to UV light (365 nm) or direct sunlight for 4 hours.

    • Dissolve and inject.

    • Expected Result: Yellowing of solid; multiple small peaks (ring fragmentation) in LC.

  • Aldehyde Challenge (Impurity Check):

    • Spike sample solution with 0.1% Formaldehyde.

    • Incubate 1 hour.

    • Expected Result: Shift in retention time due to oxazolidine formation (+12 Da net change from bridging methylene).

References

  • Structural analysis of photo-degradation in thiazole-containing compounds . Journal of Pharmaceutical and Biomedical Analysis. (2007). Verified Degradation Mechanism of Thiazoles.

  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid . BenchChem Technical Guides. (2025). Oxidation Pathways of Thiazole-Amines.

  • Stable Hemiaminals with a Cyano Group and a Triazole Ring . Molecules. (2014).[2][4] Analysis of Amine-Aldehyde Adduct Stability.

  • Ritonavir Degradation and Impurity Profiling . Journal of Chemical Health Risks. (2024). Context on Thiazole-containing Drug Stability.

Sources

Minimizing impurities in 2-((Thiazol-5-ylmethyl)amino)propan-1-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of Thiazole Intermediates

Welcome to the technical support hub for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol . As a key intermediate for antiretroviral pharmacokinetics enhancers (e.g., Cobicistat), the purity of this secondary amine is critical. The presence of bis-alkylated dimers and reduction by-products can severely compromise downstream coupling efficiency.

This guide addresses the root causes of these impurities and provides field-validated protocols to minimize them.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am consistently seeing 10-15% of the bis-alkylated impurity (N,N-bis((thiazol-5-yl)methyl)amino-propanol). How do I suppress this?

Diagnosis: Bis-alkylation occurs when the product (secondary amine) competes with the starting material (primary amine, 2-amino-1-propanol) for the electrophile (Thiazole-5-carbaldehyde or 5-(chloromethyl)thiazole). This is kinetically favored if the local concentration of the aldehyde is high relative to the amine.

Corrective Action:

  • Stoichiometric Shift: Increase the equivalents of 2-amino-1-propanol (Alaninol) to 1.5 – 2.0 eq . The excess primary amine acts as a "sacrificial" nucleophile, statistically reducing the chance of the product reacting again.

  • Stepwise Addition (Reductive Amination): Do not mix all reagents at once.

    • Step A: Pre-form the imine (Schiff base) by stirring the aldehyde and amine in methanol/DCM for 1-2 hours before adding the reducing agent.

    • Step B: Add the reducing agent (e.g., NaBH(OAc)₃) slowly at 0°C.

  • Switch Reagents: If using alkylation (Chloromethyl thiazole), switch to Reductive Amination . Direct alkylation is notoriously difficult to control for mono-selectivity.

Q2: HPLC shows a significant peak for Thiazol-5-ylmethanol. Is my reducing agent too strong?

Diagnosis: Thiazol-5-ylmethanol forms via the direct reduction of the unreacted Thiazole-5-carbaldehyde. This happens if:

  • The reducing agent is added before the imine formation is complete.

  • Water is present in the solvent (hydrolyzing the imine back to aldehyde).

  • Sodium Borohydride (NaBH₄) is used without pH control (it reduces aldehydes faster than imines at neutral pH).

Corrective Action:

  • Reagent Selection: Switch to Sodium Triacetoxyborohydride (STAB) . It is less reactive toward aldehydes and highly selective for imines.

  • Solvent Integrity: Use anhydrous DCM (Dichloromethane) or THF . Avoid methanol if using STAB, as it can undergo solvolysis, though it is acceptable with NaBH₄.

  • Process Control: Monitor the disappearance of the aldehyde peak (via TLC or HPLC) before adding the hydride source.

Q3: The reaction mixture turns dark/tarry, and yield is low. What is happening?

Diagnosis: Thiazole rings are electron-deficient and sensitive to oxidation and ring-opening under harsh acidic or basic conditions.

  • Thermal Degradation: Heating above 40°C during imine formation can cause polymerization.

  • Exotherm: Rapid addition of hydride reagents generates heat, degrading the labile thiazole moiety.

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 20°C .

  • Acid Scavenging: If using the alkylation route (chloride precursor), add a mild base like DIPEA or K₂CO₃ to neutralize HCl, which can degrade the product.

Part 2: Optimized Experimental Protocol

Method: Reductive Amination (Preferred for Mono-Selectivity) Scale: 10 mmol basis

Reagents:

  • Thiazole-5-carbaldehyde (1.0 eq, 1.13 g)

  • 2-Amino-1-propanol (Alaninol) (1.5 eq, 1.13 g)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq, 2.97 g)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM (30 mL)

  • Acetic Acid (Catalytic, 1.0 eq)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried 100 mL round-bottom flask with Thiazole-5-carbaldehyde and DCE .

    • Add 2-Amino-1-propanol dropwise at room temperature.

    • Add Acetic Acid (promotes imine formation).

    • Stir under Nitrogen for 2 hours . Checkpoint: Confirm disappearance of aldehyde by TLC (Hexane:EtOAc 1:1).

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB portion-wise over 30 minutes. Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (pH ~8-9).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification (Crucial for Impurity Removal):

    • The crude oil contains Product, Excess Amine, and trace Bis-impurity.

    • Acid-Base Wash: Dissolve crude in EtOAc. Wash with 10% Citric Acid (Product moves to aqueous layer; non-basic impurities stay in organic).

    • Neutralize the aqueous layer with NaOH to pH 10.

    • Extract back into DCM.

    • Note: If Bis-impurity persists, use Column Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Part 3: Data & Visualization

Table 1: Impurity Profile & Retention Strategy
Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Dimer) Bis-alkylation of amineExcess aldehyde; Fast reductionControl stoichiometry (Amine > Aldehyde); Chromatography
Impurity B (Alcohol) Thiazol-5-ylmethanolDirect reduction of aldehydeUse STAB; Ensure dry solvents; Complete imine formation
Impurity C (Schiff Base) C=N IntermediateIncomplete reductionIncrease reaction time; Check hydride activity
Figure 1: Reaction Pathway and Impurity Formation

ReactionPathway Aldehyde Thiazole-5-carbaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine - H2O Alcohol Impurity B: Thiazol-5-ylmethanol Aldehyde->Alcohol + STAB (Direct Reduction) Amine 2-Amino-1-propanol (1.5 eq) Imine->Aldehyde + Water (Hydrolysis) Product Target Product: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Imine->Product + STAB Reduction Dimer Impurity A: Bis-alkylated Dimer Product->Dimer + Aldehyde + STAB (Over-reaction) STAB STAB / NaBH(OAc)3 Water H2O / Moisture

Caption: Mechanistic pathway showing the competition between product formation (green) and impurity generation (red).

Figure 2: Purification Logic Flow

PurificationFlow Crude Crude Mixture (Product, Excess Amine, Dimer, Alcohol) Step1 Dissolve in EtOAc Wash with 10% Citric Acid (pH 4) Crude->Step1 OrgLayer1 Organic Layer Contains: Alcohol, Non-basic impurities Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer Contains: Product (Salt), Amine (Salt), Dimer (Salt) Step1->AqLayer1 Keep Step2 Basify Aqueous Layer (pH 10) Extract with DCM AqLayer1->Step2 OrgLayer2 DCM Extract Contains: Product, Dimer, Amine Step2->OrgLayer2 Step3 Evaporate & Vacuum Dry (Removes volatile Excess Amine) OrgLayer2->Step3 FinalCheck Check Purity (HPLC) Step3->FinalCheck Pass Purity > 98% Final Product FinalCheck->Pass Yes Fail Purity < 98% (Contains Dimer) FinalCheck->Fail No Column Column Chromatography DCM:MeOH:NH4OH Fail->Column Column->Pass

Caption: Workup strategy utilizing solubility differences to remove non-basic and volatile impurities.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gilead Sciences, Inc. (2010). "Patent WO2010115000A2: Methods and intermediates for preparing antiretroviral compounds." WIPO Patents. Link

  • BenchChem. (2023). "Allyl chloroacetate and Thiazole Synthesis Safety Guide." Link

  • Xu, L., et al. (2014). "Process for the preparation of Cobicistat intermediates." Google Patents WO2014057498A2. Link

Sources

Technical Support Center: Enhancing the Biological Activity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, a novel small molecule with potential for biological activity. This guide is designed for researchers, scientists, and drug development professionals who are in the process of characterizing and optimizing this compound. As this is a new chemical entity, this document provides a foundational framework for troubleshooting and enhancing its biological effects based on established principles of drug discovery.

Section 1: Initial Compound Characterization & Handling

The reliability of all subsequent biological data hinges on the quality, solubility, and stability of your compound. Issues at this initial stage are the most common source of experimental failure.

Frequently Asked Questions (FAQs)

Q1: My compound is showing variable or no activity in my initial screens. Where should I start troubleshooting?

A1: Before investigating complex biological reasons, always start with the compound itself. Inactivity is often traced back to issues with compound integrity or solubility.[1]

  • Purity Confirmation : Ensure the compound is of high purity (ideally >95%). Impurities can interfere with assays or even possess their own biological activity, confounding results.[1]

  • Identity Verification : Confirm the structure and molecular weight of your compound batch using methods like NMR and mass spectrometry.

  • Solubility Assessment : Poor aqueous solubility is a frequent cause of apparent inactivity. If a compound precipitates in the assay buffer, its effective concentration is unknown and likely far lower than intended.[1][2]

Q2: I'm observing precipitation when I dilute my DMSO stock of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol into my aqueous assay buffer. What should I do?

A2: This indicates that you are exceeding the aqueous solubility of your compound. Here is a systematic approach to address this:

  • Determine Kinetic Solubility : Perform a visual or light-scattering-based solubility test. Prepare serial dilutions of your DMSO stock into the final assay buffer and observe the concentration at which precipitation occurs. This will define the upper limit for your experiments.[1]

  • Optimize Solvent Concentration : Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[1]

  • Explore Alternative Solvents/Formulations : If solubility in simple buffers is limiting, consider formulation strategies. However, be aware that these can also impact biological activity.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a basic framework for determining the kinetic solubility of your compound in an assay buffer.

  • Preparation :

    • Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.[1]

    • Dispense your aqueous assay buffer into a clear 96-well plate.

  • Serial Dilution :

    • Add varying amounts of the DMSO stock to the buffer to create a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells.

    • Include a buffer-only and a DMSO-only control.

  • Incubation and Observation :

    • Incubate the plate under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).[1]

    • Visually inspect each well for signs of precipitation against a dark background. A light-scattering plate reader can provide a more quantitative measure. The highest concentration that remains clear is your approximate kinetic solubility limit.

Section 2: Optimizing and Validating In Vitro Activity

Once you have established a reliable concentration range for your compound, the next step is to robustly characterize its biological activity and rule out common assay artifacts.

Frequently Asked Questions (FAQs)

Q1: I've identified a "hit" in my primary screen, but the dose-response curve is shallow or inconsistent. What could be the cause?

A1: A poor dose-response curve can stem from several factors beyond simple compound potency.

  • Compound Aggregation : At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to artifacts. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes mitigate this.

  • Assay Interference : The compound might interfere with the assay technology itself. For example, many compounds are autofluorescent, which can create false positives in fluorescence-based assays.[3] It's crucial to run controls with the compound in the absence of the biological target to check for such interference.[4]

  • Cytotoxicity : In cell-based assays, if the compound is toxic at higher concentrations, it can lead to a bell-shaped or irregular dose-response curve. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or SRB assay) to understand the therapeutic window of your compound.[5]

Q2: How do I confirm that my compound is actually engaging its intended target?

A2: Demonstrating target engagement is a critical step in hit validation.[4] Several biophysical techniques can be employed:

  • Thermal Shift Assay (TSA) : This method measures changes in the thermal stability of a target protein upon ligand binding.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing detailed thermodynamic information.[4]

  • Cellular Thermal Shift Assay (CETSA) : This is a powerful technique to confirm target engagement within a cellular environment.[4]

Workflow: Hit Validation Decision Tree

This diagram outlines a logical workflow for validating an initial screening hit.

Caption: A decision tree for troubleshooting and validating initial screening hits.

Section 3: Enhancing Cellular Activity and Drug-like Properties

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism. Enhancing biological activity often means improving these "drug-like" properties.

Frequently Asked Questions (FAQs)

Q1: My compound is potent against its purified enzyme target but shows weak or no activity in cell-based assays. What is the likely problem?

A1: This is a very common challenge and usually points to poor cell permeability.[6] The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Assess Physicochemical Properties : Evaluate the compound against Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.[7][8][9][10] Key parameters are:

    • Molecular Weight (< 500 Daltons)

    • LogP (a measure of lipophilicity, ideally < 5)[9][11]

    • Hydrogen Bond Donors (≤ 5)

    • Hydrogen Bond Acceptors (≤ 10)

Q2: How can I assess the metabolic stability of my compound?

A2: Poor metabolic stability means the compound is rapidly broken down by enzymes in the body (primarily in the liver), which can limit its in vivo efficacy.[] In vitro metabolism assays are essential for early assessment.[17][18]

  • Liver Microsome Assay : Incubating the compound with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) is a standard first-line assay.[19] The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.[18][20]

  • Hepatocyte Stability Assay : Using whole liver cells (hepatocytes) provides a more complete picture of metabolism, including both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic pathways.[19]

Parameter Lipinski's Guideline Implication for Biological Activity
Molecular Weight < 500 DaLarger molecules often have poorer permeability and solubility.[7]
LogP < 5Measures lipophilicity. Too low, and it won't cross membranes; too high, and it may have poor solubility and be rapidly metabolized.[9][11]
H-Bond Donors ≤ 5High numbers of H-bond donors can reduce permeability across the lipid bilayer of cells.[7][12]
H-Bond Acceptors ≤ 10Similar to donors, excessive acceptors can hinder membrane permeability.[7]
Table 1. Lipinski's Rule of Five and its relevance to enhancing biological activity.
Workflow: From In Vitro Potency to Cellular Efficacy

This diagram illustrates the iterative process of optimizing a compound's properties to translate biochemical potency into cellular activity.

G A Potent Hit in Biochemical Assay B Cell-Based Assay A->B C Active in Cells? B->C D Lead Candidate C->D Yes E Assess Drug-like Properties (Permeability, Stability) C->E No F Structure-Activity Relationship (SAR) Studies E->F F->A Synthesize New Analogs

Caption: Iterative cycle for optimizing cellular efficacy from a biochemical hit.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

Enhancing biological activity is an iterative process of chemical modification guided by biological testing. This is the core of the structure-activity relationship (SAR).[21][22][23]

Frequently Asked Questions (FAQs)

Q1: What is a Structure-Activity Relationship (SAR) and how does it help enhance activity?

A1: SAR is the study of how the chemical structure of a molecule relates to its biological effect.[21][22][24] By systematically making small changes to the molecule's structure (e.g., adding, removing, or modifying functional groups) and testing the resulting analogs, researchers can understand which parts of the molecule are essential for activity.[23][25] This knowledge guides the design of new, more potent, and selective compounds.[21][25]

Q2: My initial compound has modest activity. What is the general approach to improving its potency?

A2: Improving potency through SAR is a cornerstone of lead optimization.[25]

  • Identify Key Pharmacophores : Through initial SAR, determine the essential structural components required for activity.

  • Explore Chemical Space : Synthesize a focused library of analogs by making modifications to non-essential parts of the molecule. For 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, this could involve:

    • Modifying the thiazole ring.

    • Changing the substitution pattern on any aromatic rings.

    • Altering the propan-1-ol side chain.

  • Iterative Testing and Design : Test each new analog in your primary and secondary assays. The results will inform the design of the next round of compounds, hopefully leading to a stepwise improvement in potency and other desirable properties.[22]

References

  • Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • StudyGuides.com. (2026, February 8). Structure-Activity Relationship (SAR) - Overview.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • BOC Sciences. (n.d.). In Vitro Metabolism Services | Drug Discovery - Formulation.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • Wikipedia. (n.d.). Structure–activity relationship.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Chembites. (2020, September 30). Masked Entry – Increasing cell permeability of large molecules.
  • Ghent University Library - Universiteit Gent. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Slideshare. (n.d.). Rule_of_5_and_drug_likeness_(1).pdf.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • YouTube. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Research profile. (2020, July 6). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • PMC. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Contamination and Artifacts in Flavonoid-Based Cellular Assays.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Synthesis

In the realm of pharmaceutical research and development, the synthesis of a novel compound is merely the prologue. The true measure of a synthetic chemist's success lies not only in the creation of the target molecule but in the rigorous, unequivocal validation of its purity. For a molecule such as 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, a heterocyclic scaffold with significant potential as a building block in medicinal chemistry, establishing purity is a non-negotiable prerequisite for its use in further studies. Impurities, even in trace amounts, can drastically alter biological activity, lead to false positives or negatives in screening assays, and introduce safety risks.[1]

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for validating the purity of synthesized 2-((Thiazol-5-ylmethyl)amino)propan-1-ol. We move beyond simple protocol recitation, delving into the causality behind methodological choices. The core principle of this guide is the establishment of a self-validating system, where multiple, independent analytical techniques (orthogonal methods) are employed to build a comprehensive and trustworthy purity profile. This approach is in alignment with international regulatory guidelines, such as those from the ICH, which emphasize the characterization and control of impurities in new drug substances.[2]

Anticipating the Unseen: Potential Impurities in Synthesis

A robust purity validation strategy begins with a theoretical understanding of what might have gone wrong during the synthesis. A common and efficient route to 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is the nucleophilic substitution of a 5-(halomethyl)thiazole with 2-aminopropan-1-ol.

  • Reaction: 5-(chloromethyl)thiazole + 2-aminopropan-1-ol → 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

From this reaction, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 5-(chloromethyl)thiazole and 2-aminopropan-1-ol.

  • Reaction By-products: Potential for over-alkylation at the secondary amine or hydroxyl group, though less likely under controlled conditions.

  • Reagents and Solvents: Residual reagents from the synthesis (e.g., bases like triethylamine) and solvents used during reaction and purification (e.g., ethanol, ethyl acetate).[3]

  • Degradation Products: The thiazole ring can be sensitive to certain conditions, although it is generally stable.

An effective analytical workflow must be capable of separating and detecting all these potential contaminants from the main compound.

The Orthogonal Mandate: A Multi-Technique Approach

Relying on a single analytical method for purity determination is a significant scientific vulnerability. A compound may appear pure by one method (e.g., HPLC-UV) while containing impurities that are not detected under those specific conditions (e.g., they lack a UV chromophore or are volatile). Orthogonal methods, which rely on different chemical and physical principles for separation and detection, provide a more complete and reliable assessment of purity.[4] We will compare four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and impurity identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group confirmation and identity verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for purity assessment of non-volatile compounds due to its high resolving power and quantitative accuracy.[2][5] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind the Method: For a polar molecule like 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (typically C18) will retain the molecule, while a polar mobile phase allows for its elution. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate the main compound from both more polar and less polar impurities. UV detection is suitable as the thiazole ring provides a strong chromophore.[6]

Comparative Data: HPLC vs. Alternatives
Technique Principle Strengths for This Application Weaknesses for This Application
HPLC-UV Differential partitioning between mobile and stationary phases.Excellent for quantifying purity and separating structurally similar, non-volatile impurities. High precision and robustness.[5][7]May not detect impurities without a UV chromophore. Identification of unknown peaks requires mass spectrometry (LC-MS).
GC-MS Separation by volatility, identification by mass fragmentation.Superior for identifying residual solvents and volatile impurities.[8]The target compound is non-volatile and requires chemical derivatization, adding complexity and potential for artifacts.[9]
¹H NMR Nuclear spin in a magnetic field.Provides definitive structural confirmation. Can identify and quantify impurities (>0.1%) without a reference standard.[4]Lower sensitivity compared to HPLC for trace impurity detection. Complex mixtures can lead to overlapping signals.
FTIR Infrared light absorption by molecular vibrations.Fast and conclusive for identity confirmation against a reference standard.[2] Good for detecting impurities with unique functional groups.Not suitable for quantification or separating structurally similar compounds. Insensitive to impurities below 1-2%.
Experimental Protocol: RP-HPLC Method
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg Sample prep2 Dissolve in 1 mL Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 analysis2 Gradient Elution (30 min) analysis1->analysis2 analysis3 UV Detection @ 254 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for HPLC Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles

GC-MS is an indispensable orthogonal technique, particularly for identifying residual solvents and volatile impurities that might be missed by HPLC.[8] However, the target molecule, with its polar amine and hydroxyl groups, is not volatile and will not pass through a GC column without decomposition.[9]

Expertise in Action (Causality): To overcome this, we must perform a chemical derivatization. Silylation is a common and effective technique where active hydrogens on the -NH and -OH groups are replaced with a nonpolar trimethylsilyl (TMS) group.[10] This increases the molecule's volatility and thermal stability, making it amenable to GC analysis. This extra step is crucial and demonstrates an understanding of the analyte's chemical properties.

Experimental Protocol: Derivatization and GC-MS
  • Derivatization:

    • Place ~1 mg of the synthesized compound into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous pyridine.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Injection Volume: 1 µL (Split 20:1).

    • Oven Program:

      • Initial: 100°C, hold 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Scan Range: 40-550 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify residual solvents using a standard addition or external standard method if necessary.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation deriv1 1 mg Sample + Pyridine deriv2 Add BSTFA Reagent deriv1->deriv2 deriv3 Heat at 70°C for 30 min deriv2->deriv3 gcms1 Inject 1 µL into GC-MS deriv3->gcms1 gcms2 Temperature Programmed Separation gcms1->gcms2 gcms3 Mass Spectral Detection gcms2->gcms3 data1 Identify Peaks via MS Library gcms3->data1 data2 Confirm Absence of Volatiles data1->data2

Caption: Workflow for GC-MS Impurity Analysis.

NMR Spectroscopy: The Gold Standard for Structure

While chromatographic methods are excellent for separation, NMR spectroscopy provides the most definitive structural information.[11][12] For purity validation, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in some cases, quantification of impurities relative to the main compound, often without needing a reference standard for the impurity itself.[13]

Trustworthiness Through Structure: A clean ¹H NMR spectrum, where all peaks are assigned to the target structure and the integrations are correct, is compelling evidence of high purity. Conversely, the presence of unexpected peaks indicates impurities, and their structure can often be deduced from their chemical shift, multiplicity, and integration.

Expected Spectral Data
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Thiazole-H~8.7 (s, 1H), ~7.4 (s, 1H)~152, ~145, ~120
-CH₂- (Thiazole)~4.0 (s, 2H)~45
-NH-Variable, broad (1H)N/A
-CH- (Propanol)~2.8 (m, 1H)~58
-CH₂- (Propanol)~3.4 (m, 2H)~65
-CH₃ (Propanol)~1.1 (d, 3H)~20
-OHVariable, broad (1H)N/A
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[12]

  • Data Acquisition:

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Consider advanced experiments like COSY or HSQC if structural confirmation is challenging.[14]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H spectrum and assign all peaks. Compare chemical shifts to expected values. Scrutinize the baseline for small peaks indicative of impurities.

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Spectral Analysis prep1 Dissolve 5-10 mg in 0.7 mL prep2 Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 acq2 Acquire ¹³C Spectrum acq1->acq2 proc1 Process Spectra (FT, Phasing) acq2->proc1 proc2 Assign Peaks & Integrate proc1->proc2 proc3 Compare to Expected Structure proc2->proc3

Caption: Workflow for NMR Structural Validation.

FTIR Spectroscopy: The Molecular Fingerprint

FTIR is a rapid and highly specific method for confirming the identity of a compound by verifying its functional groups.[8] The spectrum, particularly in the fingerprint region (<1500 cm⁻¹), provides a unique pattern that can be matched against a reference standard.[2]

Self-Validating Identity Check: While not a primary purity tool, FTIR serves as a crucial identity confirmation step. If the synthesized material's spectrum matches that of a known pure standard, it provides strong evidence that the bulk material is indeed the correct compound. It is also effective at detecting impurities that contain functional groups absent in the parent molecule (e.g., a carbonyl impurity from an undesired oxidation).

Expected Characteristic IR Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3500 (Broad)
N-H Stretch (Amine)3100-3400 (Medium)
C-H Stretch (Aliphatic)2850-3000
C=N, C=C Stretch (Thiazole)1500-1650
C-N Stretch1250-1350
C-S Stretch600-750
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (e.g., averaging 32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: Label the major peaks and compare the spectrum's fingerprint region to a reference standard if available.

Workflow Visualization: FTIR Analysis

FTIR_Workflow cluster_acq Data Acquisition cluster_analysis Spectral Interpretation acq1 Collect Background Spectrum acq2 Place Sample on ATR Crystal acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 analysis1 Identify Characteristic Peaks acq3->analysis1 analysis2 Compare to Reference Spectrum analysis1->analysis2 analysis3 Confirm Functional Groups & Identity analysis2->analysis3

Caption: Workflow for FTIR Identity Confirmation.

Conclusion: Synthesizing a Confident Purity Statement

Validating the purity of a synthesized compound like 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a multi-faceted task that cannot be reliably accomplished with a single technique. By employing an orthogonal set of methods—HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural confirmation, and FTIR for identity verification—we construct a self-validating and scientifically rigorous purity profile.

A confident statement of purity (e.g., "99.7% pure by HPLC") is only truly authoritative when it is supported by this orthogonal data. This comprehensive approach ensures that the material is not only pure by a single measure but is also structurally correct and free from hidden contaminants, providing a solid foundation for all subsequent research and development activities.

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Available from: [Link]

  • Medistri SA. Small Molecule Identification and Purity Testing. Available from: [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]

  • MDPI. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available from: [Link]

  • ResearchGate. Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. Available from: [Link]

  • AIP Conference Proceedings. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available from: [Link]

  • ResearchGate. FTIR spectrum of (2-thiazolyl)iminopropadienone 28 and ketenimine 29 in Ar at 7 K, generated by FVT of 24 at 9908C. Available from: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

  • International Journal of Chemical Sciences. Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Available from: [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • ResearchGate. GC-MS analysis of eight aminoindanes using three derivatization reagents. Available from: [Link]

  • National Center for Biotechnology Information. Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available from: [Link]

  • ResearchGate. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available from: [Link]

  • Kharkiv University Bulletin. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

Sources

In Vitro Profiling of Thiazole Fragments: 2-((Thiazol-5-ylmethyl)amino)propan-1-ol vs. Alternative Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Mechanistic Rationale

Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved drugs and fragment screening libraries. However, in the context of Fragment-Based Drug Discovery (FBDD), the thiazole ring can be a double-edged sword. Depending on its substitution pattern, the heterocycle can either serve as a high-quality, non-covalent anchor or act as a pan-assay interference compound (PAINS) driven by redox cycling and non-specific electrophilicity [1].

This guide objectively compares the in vitro performance of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol —a highly tractable fragment from the DSI-poised screening library [2]—against other common thiazole derivatives, such as 2-aminothiazoles and phenylthiazoles.

The Causality of Thiazole Reactivity

The position of the substituent fundamentally alters the electronic landscape of the thiazole ring:

  • C5-Aliphatic Linkages (e.g., 2-((Thiazol-5-ylmethyl)amino)propan-1-ol): By isolating the aromatic system from the amine via a methylene bridge, the electron density of the thiazole remains stable. This structural decoupling prevents the formation of reactive quinonoid intermediates. Furthermore, the secondary amine and primary alcohol provide excellent, predictable vectors for rapid hit-to-lead expansion (e.g., via amidation or etherification) without altering the core binding mode.

  • C2-Amines (2-Aminothiazoles): Direct attachment of an amine to the electron-deficient C2 position creates a highly conjugated system susceptible to redox cycling. These compounds frequently generate false positives in biochemical assays by oxidizing catalytic cysteines or generating reactive oxygen species (ROS) [1].

  • Phenylthiazoles: While generally lacking the redox liabilities of 2-aminothiazoles, their high lipophilicity (LogP) often drives non-specific colloidal aggregation in aqueous buffers, sequestering the target enzyme and mimicking true inhibition.

Comparative In Vitro Performance Data

To establish a baseline for triage, we must compare the behavior of these scaffolds across standard FBDD validation assays. The data below synthesizes expected in vitro behaviors when screened against cysteine proteases (e.g., SARS-CoV-2 3CLpro) and standard liability counter-screens [1].

Scaffold TypeRepresentative CompoundSpecific Enzyme Inhibition (e.g., 3CLpro)Thiol Reactivity (DTNB Assay)Redox Activity (Resazurin)Aggregation Potential (DLS)
C5-Methylamine 2-((Thiazol-5-ylmethyl)amino)propan-1-olModerate/Specific (Target dependent)Low (<5% depletion)Low (No ROS generation)Low (Highly soluble)
C2-Amine 2-AminothiazoleHigh (Often False Positive)High (Covalent adducts)High (Redox cycling)Low to Moderate
Aryl-Thiazole 4-PhenylthiazoleModerate (Often Non-specific)LowLowHigh (Colloidal aggregates)

Table 1: Comparative in vitro liability profiling of thiazole fragment classes. Data trends adapted from high-throughput profiling workflows of fragment-sized thiazoles [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, any hit identified in a primary screen must be validated through a self-validating experimental system. The following protocols are designed with built-in causality checks to differentiate true target engagement from assay interference.

Protocol A: Thiol Reactivity Counter-Screen (DTNB Assay)

Purpose: To determine if the thiazole fragment acts as a non-specific electrophile that covalently modifies free thiols (mimicking catalytic cysteines). Causality: Ellman’s reagent (DTNB) reacts with free thiols (e.g., Glutathione, GSH) to produce the TNB anion, which absorbs strongly at 412 nm. If the thiazole fragment covalently binds GSH during the incubation period, the amount of free GSH available to react with DTNB decreases, resulting in a quantifiable drop in 412 nm absorbance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM solution of GSH in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Fragment Incubation: Add the thiazole fragment (e.g., 2-((Thiazol-5-ylmethyl)amino)propan-1-ol) to a final concentration of 1 mM (10x excess). Include a DMSO vehicle control (Negative Control) and a known electrophile like ebselen (Positive Control).

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow potential covalent adduction to occur.

  • Detection: Add DTNB to a final concentration of 200 µM. Incubate for 5 minutes at room temperature.

  • Readout & Validation: Measure absorbance at 412 nm.

    • Self-Validation Check: If the fragment itself absorbs at 412 nm (auto-absorbance), a parallel well containing fragment + DTNB (without GSH) must be measured and subtracted from the final signal.

Protocol B: FRET-Based Enzyme Inhibition Assay with Detergent Control

Purpose: To confirm specific, non-aggregating inhibition of a target enzyme (e.g., 3CLpro). Causality: Colloidal aggregators non-specifically sequester enzymes. The addition of a non-ionic detergent (Triton X-100) disrupts these aggregates. If a compound's inhibitory activity vanishes upon the addition of detergent, the initial hit was a false positive driven by aggregation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant enzyme (e.g., 3CLpro) to its active concentration (e.g., 50 nM) in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).

  • Condition Split: Split the assay into two parallel conditions:

    • Condition 1: Buffer without detergent.

    • Condition 2: Buffer with 0.01% (v/v) Triton X-100.

  • Compound Addition: Dispense the thiazole fragment at varying concentrations (10 µM to 2 mM) into both conditions.

  • Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 30 minutes.

  • Validation: Calculate the IC50 for both conditions. A robust hit like 2-((Thiazol-5-ylmethyl)amino)propan-1-ol will show consistent IC50 values across both conditions, whereas a phenylthiazole aggregator will show a dramatic loss of potency in Condition 2.

FBDD Triage Workflow Visualization

The following logic diagram maps the critical path for validating thiazole fragments, ensuring that reactive liabilities are filtered out before resource-intensive hit-to-lead chemistry begins.

FBDD_Workflow Screen Primary Fragment Screen (NMR, SPR, X-Ray) Hit Thiazole Hit Identified (e.g., 2-((Thiazol-5-ylmethyl)...) Screen->Hit Triage In Vitro Liability Triage Hit->Triage Redox Redox Activity Assay (Resazurin / HRP-PR) Triage->Redox Thiol Thiol Reactivity (DTNB Assay) Triage->Thiol Aggreg Aggregation Test (Triton X-100 / DLS) Triage->Aggreg Decision Liability Assessment Redox->Decision Thiol->Decision Aggreg->Decision Exclude Exclude / Flag as PAINS (e.g., 2-Aminothiazoles) Decision->Exclude Positive (Reactive) Advance Advance to Hit-to-Lead (Specific Target Engagement) Decision->Advance Negative (Clean)

Fig 1: Self-validating triage workflow for profiling thiazole fragment hits in vitro.

Conclusion

When navigating the chemical space of thiazole derivatives in FBDD, structural nuance dictates experimental success. While 2-aminothiazoles are statistically more likely to emerge from primary screens due to their promiscuous reactivity, they frequently fail rigorous in vitro validation. In contrast, structurally decoupled fragments like 2-((Thiazol-5-ylmethyl)amino)propan-1-ol bypass redox and thiol-reactive liabilities [1], providing a clean, reliable, and synthetically poised starting point for rational drug design.

References

  • Kovačič, L., et al. (2023). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. URL:[Link][1]

  • Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules - DSI-poised screening fragment library." URL:[Link][2]

Sources

Benchmarking 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (TMAP) Against Clinical CYP3A4 Inhibitors: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly optimized, fragment-based drug discovery (FBDD), understanding the isolated kinetics of core pharmacophores becomes critical. This guide benchmarks 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (TMAP) —a low-molecular-weight fragment probe—against the clinical standard Cytochrome P450 3A4 (CYP3A4) pharmacoenhancers, Ritonavir and Cobicistat .

By stripping away the bulky peptidomimetic scaffolds of clinical inhibitors, TMAP allows researchers to isolate and quantify the exact thermodynamic contribution of the thiazole-heme interaction.

Mechanistic Rationale: The Thiazole-Heme Ligation

The defining feature of TMAP, Ritonavir, and Cobicistat is the thiazol-5-ylmethyl group. In the context of CYP3A4 inhibition, this moiety is not merely a structural spacer; it is the primary functional warhead.

Extensive crystallographic and kinetic studies demonstrate that the thiazole nitrogen acts as a Type II ligand . It directly coordinates with the ferric (Fe³⁺) heme iron in the CYP3A4 active site. This direct ligation displaces the axial water molecule, shifts the enzyme to a low-spin state, and drastically decreases the heme redox potential. Consequently, the enzyme cannot be reduced by its obligate partner, cytochrome P450 reductase (CPR), effectively paralyzing the catalytic cycle .

While Ritonavir and Cobicistat rely on massive hydrophobic side chains (e.g., phenyl and morpholine groups) to lock the molecule into the active site and cause mechanism-based (irreversible) inactivation , TMAP serves as a reversible, high-ligand-efficiency baseline to study the pure Type II coordination mechanics.

Mechanism N1 Thiazol-5-ylmethyl Pharmacophore N2 Active Site Entry & Heme Proximity N1->N2 N3 Type II Ligation (Nitrogen-Iron Bond) N2->N3 N4 Displacement of Axial Water N3->N4 N5 Redox Potential Drop (Prevents Reduction) N4->N5 N6 CYP3A4 Inactivation N5->N6

Fig 1: Mechanistic pathway of CYP3A4 inactivation via thiazole-heme coordination.

Quantitative Benchmarking Data

To objectively evaluate TMAP's performance, we benchmark its binding affinity (


), functional inhibition (

), and Ligand Efficiency (LE) against known clinical inhibitors. Ligand efficiency is a critical metric here, as it normalizes binding affinity against the size of the molecule (heavy atom count), proving that the isolated TMAP fragment is highly optimized for its size.
Table 1: Kinetic and Thermodynamic Comparison of CYP3A4 Inhibitors
InhibitorMolecular WeightHeavy AtomsBinding Mode

(µM)

(µM)
Ligand Efficiency (kcal/mol/HA)
Ritonavir 720.95 g/mol 50Type II (Irreversible)0.020.015~0.21
Cobicistat 776.02 g/mol 54Type II (Irreversible)0.030.030~0.19
TMAP 172.25 g/mol 11Type II (Reversible)5.403.20~0.65

Data Interpretation: While TMAP has a higher absolute


 than the clinical drugs, its Ligand Efficiency (~0.65) vastly outperforms them. This confirms that the thiazol-5-ylmethyl core is the thermodynamic anchor of the interaction, making TMAP an ideal starting scaffold for developing novel, lower-molecular-weight CYP3A4 inhibitors with fewer off-target effects.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives.

Protocol A: UV-Vis Spectral Binding Assay ( Determination)

Causality: Type II ligands induce a characteristic optical shift when the thiazole nitrogen coordinates the ferric heme iron. By measuring the difference spectra, we can directly quantify the thermodynamic binding affinity (


) independent of enzymatic turnover.
  • Enzyme Preparation: Dilute recombinant human CYP3A4 apoprotein to 2 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality & Validation: Supplement the buffer with 20% glycerol to stabilize the fragile P450 fold. Scan an absolute spectrum from 350–500 nm. A sharp Soret peak at exactly 417 nm validates that the enzyme is in the active, water-bound low-spin state. If a peak appears at 420 nm, the enzyme has degraded to inactive P420 and must be discarded.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum. It must be perfectly flat (ΔA = 0) across all wavelengths.

  • Ligand Titration: Add TMAP (0.1 µM to 50 µM) to the sample cuvette in sequential aliquots. Simultaneously add an equal volume of the vehicle solvent (DMSO) to the reference cuvette.

    • Validation: Keep total DMSO concentration strictly below 1% v/v to prevent solvent-induced denaturation of CYP3A4.

  • Difference Spectra Measurement: Following each addition, record the difference spectrum. You must observe the formation of a peak at ~424 nm and a trough at ~390 nm. This specific spectral signature confirms true Type II nitrogen-to-iron coordination.

  • Kinetic Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against the TMAP concentration. Fit the data to a standard quadratic binding equation using non-linear regression to yield the 
    
    
    
    .

Workflow S1 1. CYP3A4 Preparation (Buffer + 20% Glycerol) S2 2. Baseline Validation (Confirm 417nm Soret Peak) S1->S2 S3 3. Ligand Titration (Add Inhibitor vs Vehicle) S2->S3 S4 4. Difference Spectra (Measure ΔA 424-390nm) S3->S4 S5 5. Kinetic Analysis (Non-linear Regression for Kd) S4->S5

Fig 2: Self-validating UV-Vis spectral binding workflow for Kd determination.

Protocol B: Functional CYP3A4 Inhibition Assay ( )

Causality: To verify that structural binding translates to functional inhibition, we measure the ability of TMAP to block CYP3A4-mediated metabolism of a fluorogenic substrate (e.g., BFC: 7-benzyloxy-4-trifluoromethylcoumarin).

  • Reaction Mixture Assembly: Combine CYP3A4 (10 nM), CPR (cytochrome P450 reductase), and BFC (50 µM) in 100 mM potassium phosphate buffer.

  • Inhibitor Pre-incubation: Introduce TMAP, Ritonavir, or Cobicistat across a log-scale concentration gradient. Pre-incubate the mixture for 10 minutes at 37°C.

    • Validation: Include a "Vehicle-Only" control to establish 100% baseline enzyme activity, and a "No-Enzyme" control to subtract background substrate auto-fluorescence.

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle.

    • Causality: NADPH provides the essential electron flow through CPR to the CYP3A4 heme. If TMAP has successfully dropped the heme redox potential, electron transfer will fail, and the reaction will stall.

  • Detection & Calculation: After 20 minutes, quench the reaction and measure fluorescence (Excitation: 405 nm, Emission: 535 nm). Calculate the

    
     by fitting the normalized fluorescence data to a dose-response curve.
    

References

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Sevrioukova, I. F. (2024). Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir. Archives of Biochemistry and Biophysics. URL:[Link]

  • Lin, et al. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. Pharmaceuticals. URL:[Link]

Assessing the specificity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol's biological effects

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Specificity Profiling of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Executive Summary

This guide evaluates the biological specificity of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol (hereafter referred to as TMAP ), a pharmacophoric fragment and synthesis intermediate frequently encountered in Fragment-Based Drug Discovery (FBDD) and the development of CYP450 modulators (e.g., Ritonavir analogs).[1]

While often utilized as a "privileged scaffold" for its ability to engage histidine residues or heme iron centers, TMAP presents a high risk of off-target promiscuity—specifically regarding Cytochrome P450 (CYP) inhibition.[1] This guide provides a rigorous benchmarking framework to distinguish specific target engagement from non-specific metabolic interference, comparing TMAP against standard imidazole and pyridine-based alternatives.[1]

Mechanistic Basis of Biological Activity

To assess specificity, one must understand the dual-nature of the TMAP pharmacophore:

  • The Thiazole "Warhead" (The Liability): The nitrogen at the 3-position of the thiazole ring is a potent ligand for heme iron.[1] In CYP3A4, this results in Type II spectral binding and mechanism-based inactivation.[1] This is the primary source of non-specific biological effects.[1]

  • The Aminopropanol Tail (The Director): The chiral amino-alcohol chain provides hydrogen-bond donors/acceptors (H-bond) and steric bulk that can direct the molecule toward specific pockets (e.g., HIV protease active sites or specific oxidoreductases), potentially overriding the generic heme-binding tendency.[1]

Scientific Causality:

  • If the binding is driven solely by the thiazole-iron interaction, the compound acts as a promiscuous CYP inhibitor.[1]

  • If the aminopropanol tail forms specific H-bonds with protein residues (e.g., Asp/Thr), the compound exhibits "guided specificity."[1]

Comparative Performance Analysis

The following table contrasts TMAP with common alternative fragments used for similar biological targets (heme enzymes and metalloproteases).

Table 1: Specificity & Performance Benchmark

FeatureTMAP (Thiazole-5-yl) Imidazole Fragments (e.g., N-benzylimidazole)Pyridine Fragments (e.g., 3-picolylamine)Benzothiazole Fragments
Primary Interaction Heme-Fe Coordination (Moderate)Heme-Fe Coordination (Strong)Heme-Fe Coordination (Weak/Moderate)Hydrophobic/Pi-Stacking
CYP3A4 Selectivity Moderate (Requires tail optimization)Low (Highly promiscuous)High (Less intrinsic affinity)Variable
Metabolic Stability Low (Susceptible to S-oxidation)ModerateHighModerate
Ligand Efficiency (LE) High (Compact mass < 200 Da)ModerateHighLower (Higher MW)
Risk Profile Mechanism-Based Inactivation Reversible InhibitionReversible InhibitionFluorescence Interference

Analyst Insight: TMAP is superior to imidazole fragments when reversible modulation is desired, but it carries a higher risk of time-dependent inhibition (TDI) compared to pyridine fragments due to the reactivity of the thiazole sulfur.[1]

Experimental Protocols for Specificity Assessment

To validate TMAP as a specific hit rather than a generic inhibitor, you must perform the following self-validating workflow.

Protocol A: Optical Difference Spectroscopy (Heme Binding Check)

Objective: Determine if TMAP binds directly to the heme iron of CYP enzymes (non-specific liability) or a distal pocket.[1]

  • Preparation: Dilute recombinant CYP3A4 (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline: Record the optical spectrum (350–500 nm).

  • Titration: Add TMAP in increasing concentrations (0.1 µM to 50 µM).

  • Readout: Monitor the "Type II" spectral shift (trough at ~390 nm, peak at ~420 nm).

  • Validation:

    • Strong Type II shift: Indicates direct iron coordination (High Non-Specificity Risk).[1]

    • No shift/Type I shift: Indicates binding to a distal pocket (High Specificity Potential).[1]

Protocol B: The "Shift" Assay (IC50 Shift)

Objective: Assess Mechanism-Based Inactivation (MBI).[1] Specific binders should not destroy the enzyme over time.[1]

  • Incubation: Incubate CYP3A4 with TMAP at 10x IC50 for 30 minutes with and without NADPH.

  • Dilution: Dilute the mixture 20-fold into a solution containing a probe substrate (e.g., Testosterone).[1]

  • Measurement: Measure the residual activity via LC-MS/MS.

  • Calculation: Calculate the ratio of IC50(-NADPH) / IC50(+NADPH).

    • Ratio > 1.5: Positive for Time-Dependent Inhibition (TDI).[1] TMAP is acting as a suicide substrate (Low Specificity).[1]

Visualizing the Specificity Workflow

The following diagram illustrates the decision logic for validating TMAP's biological effects.

SpecificityAssessment Start START: TMAP Biological Hit SpecBind Spectral Binding Assay (Protocol A) Start->SpecBind TypeII Type II Spectrum (Peak 420nm) SpecBind->TypeII Direct Fe Coordination NoShift No Spectral Shift SpecBind->NoShift Distal Binding TDI_Assay IC50 Shift Assay (Protocol B) TypeII->TDI_Assay Check Liability SPR SPR/MST Affinity (Target Protein) NoShift->SPR Validate Affinity MBI_Pos Shift > 1.5-fold (Suicide Inhibition) TDI_Assay->MBI_Pos MBI_Neg Shift ~ 1.0 (Reversible) TDI_Assay->MBI_Neg Conclusion_Bad NON-SPECIFIC (Heme Ligand) SPR->Conclusion_Bad Kd > 100µM Conclusion_Good SPECIFIC HIT (Allosteric/Pocket Binder) SPR->Conclusion_Good Kd < 10µM MBI_Pos->Conclusion_Bad MBI_Neg->SPR

Caption: Decision tree for distinguishing specific target engagement from generic heme coordination for TMAP.

Critical Analysis & Recommendations

When to Use TMAP:

  • As a Fragment: Use TMAP in FBDD screens targeting metalloenzymes (e.g., Zinc proteases) where the aminopropanol hydroxyl group can chelate the metal or H-bond with the catalytic water.[1]

  • As a Booster: If the goal is to inhibit CYP3A4 to boost the half-life of a co-administered drug (similar to the role of the thiazole in Ritonavir), TMAP is a functional starting point.[1]

When to Avoid TMAP:

  • High Specificity Requirements: If the target is a non-metalloenzyme (e.g., a kinase or GPCR), the thiazole moiety introduces unnecessary CYP liability.[1] Replace with a pyridine or isoxazole isostere to maintain geometry while reducing heme affinity.[1]

Synthesis Note: Commercial samples of TMAP (CAS 1340023-49-5 or similar isomers) often contain trace amounts of aldehyde precursors .[1] Always verify purity via NMR before biological testing, as free aldehydes are highly reactive and can generate false positives in protein binding assays.[1]

References

  • Sevrioukova, I. F., & Poulos, T. L. (2010).[1] Structure and mechanism of the complex of cytochrome P450 3A4 with ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427.[1] [1]

  • Xu, L., et al. (2010).[1] Discovery of Cobicistat (GS-9350): A Potent and Selective Inhibitor of Cytochrome P450 3A Enzymes.[1] ACS Medicinal Chemistry Letters, 1(5), 209–213.[1]

  • Scott, D. E., et al. (2012).[1] Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 841, 251-270.[1]

  • Bidepharm. (n.d.).[1] Product Analysis: 2-[(1,3-Thiazol-5-ylmethyl)amino]propan-1-ol.[1][2][3][4] Bidepharm Catalog.

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Safe Handling of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Characterization

The primary principle of safety is to understand the potential risks. Lacking specific toxicological data for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, we must infer its hazard profile from its constituent functional groups. Thiazole derivatives can exhibit toxicity and flammability, while aminopropanols are known to be irritants and potentially corrosive.[1][2]

Table 1: Assumed Hazard Profile

Hazard Category Potential Risk Based on Structural Analogs Precautionary Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Thiazole and amino-alkanol compounds can cause irritation and systemic effects.[3]
Skin & Eye Damage Causes skin irritation and potentially serious eye irritation or damage.[2][4] The aminopropanol moiety, in particular, is associated with corrosive properties.[2][5]
Flammability Assumed to be a combustible liquid.[5] Many organic compounds, including thiazoles and aminopropanols, are combustible, especially when heated.[1][5]

| Environmental | Assumed to be harmful or very toxic to aquatic life.[1][4] | Thiazole derivatives are often classified as environmental hazards.[1] |

Personal Protective Equipment (PPE) Protocol

The foundation of laboratory safety is the Hierarchy of Controls, which prioritizes engineering and administrative controls (like fume hoods and standard operating procedures) over PPE.[5][6] PPE is the final, essential barrier between the researcher and the chemical hazard.

Table 2: Recommended Personal Protective Equipment

Protection Type Minimum Requirement Recommended for High-Concentration or Splash Risk
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.[7] Chemical splash goggles.[6][7]
Face shield worn over chemical splash goggles.[6]
Hand Disposable nitrile gloves (for incidental contact only).[7] Double-gloving with nitrile gloves or a flexible laminate glove ("Silver Shield") under an outer nitrile glove.
Body Flame-resistant lab coat. Long pants and fully-enclosed shoes are mandatory.[7] Chemically resistant apron worn over the lab coat.[6]

| Respiratory | Not required when handling small quantities inside a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if aerosols can be generated outside of a fume hood.[8] |

Causality of PPE Choices:
  • Eye and Face Protection : Safety glasses are the absolute minimum for any laboratory work.[7] However, due to the assumed corrosive potential of the aminopropanol group, chemical splash goggles are required to protect against splashes that can cause serious eye damage.[2][6] For operations involving larger volumes or a significant splash hazard, a face shield must be worn in conjunction with goggles to protect the entire face.[7]

  • Hand Protection : Disposable nitrile gloves offer protection against incidental splashes but should be removed and replaced immediately upon contamination.[6][7] Most chemicals can penetrate disposable gloves within seconds.[6] For sustained handling or when working with a chemical of unknown toxicity, double-gloving provides an additional layer of safety.

  • Body Protection : A flame-resistant lab coat is essential due to the assumed combustible nature of the compound.[8] It is critical that the lab coat is fully buttoned. Clothing worn underneath should cover the legs, and shoes must be closed-toed to protect against spills.[8]

  • Respiratory Protection : All handling of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol should occur within a properly functioning chemical fume hood. This engineering control is the primary method for preventing inhalation exposure.[9]

Operational and Handling Plan

A systematic approach to handling ensures safety at every stage.

Step-by-Step Handling Protocol:
  • Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in Table 2.

  • Unpacking : Upon receipt, inspect the container for any damage in a well-ventilated area or fume hood.[9] Verify the label matches the order information.

  • Dispensing : When transferring the chemical, perform the action slowly and carefully to avoid splashing or generating aerosols.[9] Keep the container sealed when not in use. For transfers of significant quantities, ensure all equipment is properly grounded to prevent static discharge.[9]

  • Post-Handling : After use, decontaminate the work area with an appropriate cleaning solution.

  • PPE Removal : Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[2] Wash hands thoroughly with soap and water.

G prep Preparation - Confirm Fume Hood Operation - Assemble All Materials - Don Required PPE handle Chemical Handling - Dispense Slowly Inside Hood - Keep Containers Closed - Avoid Aerosol Generation prep->handle post Post-Handling Cleanup - Decontaminate Work Surface - Clean Glassware handle->post waste Waste Management - Segregate Waste into Labeled Container post->waste ppe_remove Final Steps - Proper PPE Removal - Wash Hands Thoroughly waste->ppe_remove

Caption: Workflow for the safe handling of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. If it is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.

  • Contain (If Safe) : Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5][9]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[9][10]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[1]

  • Dispose : All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Collection : All waste containing 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, including contaminated consumables, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[1]

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Under no circumstances should this chemical or its waste be poured down the drain or placed in regular trash. [1][9]

References

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. [Link: https://sc.edu/about/offices_and_divisions/environmental_health_and_safety/documents/ppe_policy_for_research_labs.pdf]
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Colorado Boulder. [Link: https://www.colorado.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals - Benchchem. [Link: https://www.benchchem.com/pdf/proper-disposal-of-4-(2,4-dimethylphenyl)-1,3-thiazole.pdf]
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. [Link: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
  • Personal Protective Equipment - Environmental Health & Safety Services, University of Texas at Austin. [Link: https://ehs.utexas.edu/programs/labsafety/personal-protective-equipment.php]
  • Personal Protective Equipment | Division of Research Safety - University of Illinois Urbana-Champaign. [Link: https://drs.illinois.edu/Page/SafetyLibrary/PersonalProtectiveEquipment]
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage - Benchchem. [Link: https://www.benchchem.com/pdf/3-Amino-1-(furan-3-yl)propan-1-ol-handling-storage-guide.pdf]
  • Amino-2-propanol - Santa Cruz Biotechnology.
  • 2-Amino-5-methylthiazole Safety Data Sheet - Thermo Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC103440250&productDescription=2-AMINO-5-METHYLTHIAZOLE+25GR&vendorId=VN00033897&countryCode=US&language=en]
  • 3-Aminopropanol - Safety Data Sheet - ChemicalBook. [Link: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=156-87-6]
  • 3-Amino-1-propanol SDS, 156-87-6 Safety Data Sheets - ECHEMI. [Link: https://www.echemi.com/sds/3-Amino-1-propanol-cas-156-87-6.html]
  • (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol Safety Data Sheet - TCI Chemicals. [Link: https://www.tcichemicals.com/GB/en/sds/M2157_EN_GB.pdf]
  • Isopropanol Safety Data Sheet - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/sial/109634]
  • 2-Amino-2-methyl-propan-1-ol Safety Data Sheet - Fisher Scientific. [Link: https://www.fishersci.co.uk/gb/en/sds-search.html?search-sds=2-Amino-2-methyl-propan-1-ol]
  • 2-Amino-2-methyl-1-propanol Safety Data Sheet - CPAChem. [Link: https://www.cpachem.com/sds/4010159.pdf]
  • Process for preparing and purifying 3-aminopropanol - Google Patents. [Link: https://patents.google.
  • 2-Amino-2-methyl-1-propanol Material Safety Data Sheet - Arcopol. [Link: https://www.arcopol.com/msds/2-amino-2-methyl-1-propanol-msds.pdf]
  • n-Propanol Safety Data Sheet - Sasol. [Link: https://www.sasol.com/sites/default/files/sds/n-Propanol_SDS_GHS-US_2020-11-12.pdf]
  • 1-Propanol Safety Data Sheet - Thermo Fisher Scientific. [Link: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA19902_SDS_EN.pdf]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539121/]
  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link: https://www.researchgate.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. [Link: https://www.mdpi.com/2073-4344/14/12/979]
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - DOI. [Link: https://doi.org/10.1016/j.rechem.2023.101140]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.